Physicochemical Profiling and Synthetic Utility of 2,3-Pyridinedicarboxylic Acid, 2-(1-Methylethyl) Ester
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Core Identity In the realm of heterocyclic chemistry, the regioselective functi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary & Core Identity
In the realm of heterocyclic chemistry, the regioselective functionalization of pyridine scaffolds is a critical driver for the discovery of novel agrochemicals and pharmaceuticals. 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester (CAS: 118892-73-2), also known as 2-isopropyl pyridine-2,3-dicarboxylate, represents a highly specialized building block[1].
Derived from quinolinic acid, this mono-esterified intermediate is characterized by a free carboxylic acid at the C3 position and an isopropyl ester at the C2 position. This specific structural arrangement is not a mere protective strategy; it is a deliberate manipulation of the molecule's steric and electronic environment. The bulky isopropyl group sterically shields the C2 carbonyl from unwanted nucleophilic attack, while leaving the C3 carboxylic acid primed for orthogonal functionalization, such as the Curtius rearrangement utilized in the synthesis of complex fluorinated pyridine derivatives[2].
Structural and Physicochemical Profiling
Understanding the physicochemical parameters of CAS 118892-73-2 is essential for predicting its behavior in biphasic reaction systems and its compatibility with various organic solvents. The presence of both a hydrogen bond donor (free carboxylic acid) and multiple acceptors (pyridine nitrogen, ester oxygens) dictates its solubility profile, making it highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chlorinated solvents[1].
Defines the exact regiochemistry of the mono-ester.
CAS Registry Number
118892-73-2
Unique identifier for regulatory and procurement tracking.
Molecular Formula
C₁₀H₁₁NO₄
Confirms the addition of the isopropyl moiety to the diacid base.
Molecular Weight
209.20 g/mol
Critical for stoichiometric calculations in bulk synthesis[3].
Hydrogen Bond Donors
1
Attributed to the free C3-carboxylic acid; dictates aqueous base solubility.
Hydrogen Bond Acceptors
4
Facilitates coordination with transition metal catalysts if required[3].
Rotatable Bonds
4
Influences the conformational flexibility of the ester side chain[3].
Mechanistic Reactivity: The Causality of Mono-Esterification
As a Senior Application Scientist, I emphasize that experimental choices must be rooted in mechanistic causality. The selection of an isopropyl ester over a simpler methyl or ethyl ester at the C2 position is highly strategic.
When subjected to rigorous activation conditions—such as treatment with Diphenylphosphoryl azide (DPPA)—the C3 carboxylic acid is converted into an acyl azide. The steric bulk of the C2-isopropyl group prevents intramolecular cyclization or unwanted side reactions at the C2 carbonyl during the subsequent thermal rearrangement. This ensures that upon heating, the acyl azide cleanly extrudes nitrogen gas to form a transient isocyanate, which is then trapped by an external nucleophile (e.g., tert-butanol) to yield a Boc-protected amine[2].
Mechanistic pathway of the Curtius rearrangement utilizing CAS 118892-73-2.
A robust protocol must be a self-validating system. You cannot simply mix reagents and hope for the best; you must integrate In-Process Controls (IPCs) to verify the mechanistic progression. The following methodology details the conversion of CAS 118892-73-2 into a C3-Boc-amino derivative, a critical step in synthesizing compounds like 3-fluoropyridine-2-methanol[2].
Step-by-Step Methodology
Reaction Assembly:
Dissolve 1.0 equivalent of 2,3-pyridinedicarboxylic acid, 2-(1-methylethyl) ester in a 5-fold volume of tert-butanol.
Causality:tert-butanol acts as both the solvent and the trapping nucleophile for the isocyanate intermediate.
Base Activation:
Control the internal temperature between 20 °C and 30 °C.
Dropwise add 2.3 equivalents of Triethylamine (Et₃N).
Causality: Et₃N deprotonates the C3 carboxylic acid, forming a carboxylate anion that readily attacks DPPA.
Azide Formation & Thermal Rearrangement:
Dropwise add 1.6 equivalents of DPPA.
Slowly ramp the temperature to 85 °C (reflux) and maintain for 5 hours.
Safety Note: Nitrogen gas evolution will occur. Ensure proper venting.
In-Process Control (IPC) Validation:
TLC Monitoring: Use a solvent system of Petroleum Ether : Ethyl Acetate (1:1). The starting material spot should completely disappear[2].
IR Spectroscopy (Optional but recommended): Pull a reaction aliquot. The transient isocyanate intermediate can be tracked via a distinct stretch at ~2250 cm⁻¹. The disappearance of this peak confirms complete trapping by tert-butanol.
Aqueous Workup & Isolation:
Evaporate the tert-butanol under reduced pressure.
Redissolve the resulting solid in Ethyl Acetate (EA).
Wash sequentially with saturated NH₄Cl (to remove excess Et₃N), saturated NaHCO₃ (to remove acidic byproducts), and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the pure Boc-protected intermediate[2].
Step-by-step experimental workflow with integrated in-process controls.
Analytical Characterization Standards
To ensure the integrity of the starting material (CAS 118892-73-2) before initiating complex syntheses, the following analytical readouts must be validated:
LC-MS (ESI+): Expected pseudo-molecular ion [M+H]⁺ at m/z 210.2.
¹H NMR (400 MHz, CDCl₃): The isopropyl group provides a highly diagnostic signature—a distinct multiplet around δ 5.2-5.4 ppm (1H, CH) and a strong doublet around δ 1.3-1.4 ppm (6H, two CH₃ groups). The pyridine ring protons will appear as a characteristic AMX spin system in the aromatic region.
FT-IR: Two distinct carbonyl stretches should be observed. The ester C=O typically appears around 1730 cm⁻¹, while the hydrogen-bonded carboxylic acid C=O will appear slightly lower, around 1690–1700 cm⁻¹, accompanied by a broad O-H stretch from 2500–3300 cm⁻¹.
References
Source: Google Patents (Assignee: Nankai University)
Solubility of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester in methanol and organic solvents
An In-Depth Technical Guide to the Solubility of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester in Methanol and Organic Solvents Abstract Introduction: The Critical Role of Solubility 2,3-Pyridinedicarboxylic aci...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester in Methanol and Organic Solvents
Abstract
Introduction: The Critical Role of Solubility
2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester is a molecule of interest featuring a pyridine core, a carboxylic acid group, and an isopropyl ester. The solubility of this compound is a pivotal parameter that influences a wide array of applications in the chemical and pharmaceutical sciences.
In Drug Discovery and Development: Poor solubility can lead to unpredictable results in in vitro assays, low bioavailability, and challenges in formulation, ultimately hindering the progress of a potential drug candidate.[1] Understanding solubility in various solvents, from polar protic to non-polar, is essential for creating viable formulations for preclinical and clinical studies.
In Process Chemistry: Solubility data is crucial for designing efficient crystallization, extraction, and purification processes. It dictates solvent selection, reaction concentration, and yield optimization.
In Analytical Chemistry: Preparing stock solutions and calibration standards for analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) requires precise knowledge of a compound's solubility to ensure accuracy and reproducibility.
This guide will first deconstruct the molecular features of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester to predict its solubility behavior and then present rigorous protocols for its empirical determination.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. Let's analyze the structure of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester to anticipate its behavior.
Molecular Structure Analysis:
Pyridine Ring: The pyridine moiety is a weak base containing a nitrogen atom. This nitrogen can be protonated in acidic conditions to form a more soluble pyridinium cation.[4] Therefore, the aqueous solubility of this compound is expected to be pH-dependent, increasing significantly at a pH at least two units below the pKa of the pyridine nitrogen.[4]
Carboxylic Acid Group: The free carboxylic acid at the 3-position is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. This feature will strongly promote solubility in polar, protic solvents like water and methanol.
Isopropyl Ester Group: The ester at the 2-position is a polar group, but it lacks a hydrogen atom attached to an oxygen, meaning it can only act as a hydrogen bond acceptor.[5] The attached isopropyl group is non-polar and adds steric bulk, which can slightly diminish solubility in highly polar solvents compared to a methyl or ethyl ester. The overall influence of the ester is a balance between its polar nature and the non-polar character of the alkyl group.[6]
Solvent Properties and Predicted Interactions:
Polar Protic Solvents (e.g., Methanol, Water): These solvents can engage in strong hydrogen bonding. Methanol is expected to be an effective solvent. It can act as a hydrogen bond donor to the pyridine nitrogen, the ester carbonyl, and the carboxylic acid, and as a hydrogen bond acceptor for the carboxylic acid's hydroxyl group.
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have dipoles but do not donate hydrogen bonds.[2] Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of compounds and is expected to effectively dissolve the target molecule due to strong dipole-dipole interactions. Acetonitrile will likely be a moderately good solvent.
Non-polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces.[2] Due to the highly polar carboxylic acid and pyridine functionalities, the solubility of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester is predicted to be very low in these solvents.
Experimental Determination of Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true, most stable solubility value. The "shake-flask" method is the universally accepted gold-standard protocol for this measurement.[2][7]
Rationale Behind the Shake-Flask Method
This method is authoritative because it ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[8] Using an excess of the solid compound guarantees that the solution becomes saturated. The extended incubation period (typically 24-72 hours) allows sufficient time for the dissolution process to complete, and for any potential solid-state transformations (e.g., from an amorphous to a more stable, less soluble crystalline form) to occur.[7][9]
Detailed Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester in a given solvent at a constant temperature.
Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will visibly remain undissolved at the end of the experiment. This ensures saturation.
Add a precise, known volume of the selected solvent to the vial.[2]
Seal the vial tightly to prevent solvent evaporation.
Equilibration:
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
Agitate for a prolonged period, typically 24 to 72 hours, to ensure equilibrium is reached.[2][10] The exact time can be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[8]
Phase Separation:
Once equilibration is complete, remove the vials and let them stand to allow the excess solid to settle.
To ensure complete removal of undissolved particles, centrifuge the vials at high speed.[2]
Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., PTFE). This step is critical to prevent any solid particles from being included in the final analysis, which would falsely elevate the measured solubility.[8]
Quantification of Solute:
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
Generate a calibration curve by analyzing these standards using a suitable analytical technique, most commonly HPLC-UV.[2]
Accurately dilute the filtered saturated solution to fall within the linear range of the calibration curve.
Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.
Calculate the original solubility value, accounting for the dilution factor.
Data Reporting:
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[2]
Workflow for Equilibrium Solubility Determination
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
For early-stage drug discovery, where large numbers of compounds are screened, the shake-flask method is too low-throughput. Kinetic solubility assays provide a faster, less material-intensive alternative.[1][11] These assays measure the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous or organic medium.[12] It is important to note that this is an apparent solubility and can sometimes overestimate the true thermodynamic solubility, as it may not allow sufficient time for the formation of the most stable crystalline form.[13]
Detailed Protocol: Turbidimetric Solubility Assay
Objective: To rapidly estimate the solubility of a compound by measuring the turbidity caused by its precipitation.
Materials:
10 mM stock solution of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester in 100% DMSO
Plate reader capable of measuring absorbance (turbidity) at ~620 nm
Procedure:
Plate Preparation:
Add the selected solvent to the wells of a 96-well plate.
Prepare serial dilutions of the 10 mM DMSO stock solution directly into the solvent-containing wells to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%) across all wells to minimize its co-solvent effect.[11]
Incubation:
Seal the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[11]
Measurement:
Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb, typically 620 nm.[11]
Data Analysis:
Plot the measured turbidity against the compound concentration.
The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.
Workflow for Kinetic Solubility Determination
Caption: Workflow for the Turbidimetric Kinetic Solubility Assay.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different solvents.
Table 1: Hypothetical Thermodynamic Solubility Data for 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester at 25°C
Solvent
Solvent Type
Predicted Solubility (mg/mL)
Predicted Solubility (M)
Hexane
Non-Polar
< 0.1
< 5.12 x 10⁻⁴
Toluene
Non-Polar Aromatic
0.5 - 2.0
2.56 x 10⁻³ - 1.02 x 10⁻²
Ethyl Acetate
Polar Aprotic
10 - 30
5.12 x 10⁻² - 0.15
Acetonitrile
Polar Aprotic
30 - 70
0.15 - 0.36
Methanol
Polar Protic
> 100
> 0.51
DMSO
Polar Aprotic
> 200
> 1.02
(Note: The data in this table is hypothetical and serves as an illustrative example of how results should be presented and interpreted based on the theoretical principles discussed. The molecular weight of the compound is 195.18 g/mol .)
Interpretation of Hypothetical Results:
The hypothetical data aligns with the "like dissolves like" principle. The compound's solubility is extremely low in the non-polar solvent hexane. It increases in solvents of intermediate polarity like ethyl acetate and shows significant solubility in polar aprotic solvents (acetonitrile, DMSO) and the polar protic solvent (methanol). The very high solubility in DMSO and methanol is consistent with their ability to form strong dipole-dipole interactions and/or hydrogen bonds with the polar functional groups of the solute.
Conclusion
While published solubility data for 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester is scarce, a thorough understanding of its solubility profile can be achieved through a combination of theoretical structural analysis and rigorous experimental determination. The molecule's pyridine ring, carboxylic acid, and isopropyl ester functionalities suggest high solubility in polar protic and polar aprotic solvents, with limited solubility in non-polar media. This guide provides the necessary, detailed protocols—from the gold-standard shake-flask method for thermodynamic solubility to rapid turbidimetric assays for kinetic screening—to empower researchers to generate high-quality, reliable data. Adherence to these methodologies will ensure a solid foundation for any subsequent research, development, or formulation activities involving this compound.
References
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UC Davis Chem 118A Handout.
Lumen Learning. (n.d.). Physical Properties of Esters. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
El-Gendy, A. (2024). Solubility test for Organic Compounds.
California State University, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. CSULA Chemistry Department.
Zhang, L., et al. (2020). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K.
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Forum discussion]. Retrieved from [Link]
Pion. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
Chemistry LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]
Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. Retrieved from [Link]
PCBIS. (n.d.). Kinetic solubility. Plateforme de chimie biologique intégrative de Strasbourg. Retrieved from [Link]
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
da Costa, A. C. A., et al. (2014). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Brazilian Journal of Pharmaceutical Sciences, 50(4). Retrieved from [Link]
Molbase. (n.d.). 2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester. Retrieved from [Link]
Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]
ResearchGate. (n.d.).
ACS Publications. (2000). Intramolecular versus Intermolecular Hydrogen Bonding in the Adsorption of Aromatic Alcohols onto an Acrylic Ester Sorbent. The Journal of Physical Chemistry B.
BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. BenchChem.
ResearchGate. (n.d.).
Academia.edu. (n.d.). (PDF)
National Center for Biotechnology Information. (2025). Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment. PubMed Central.
National Center for Biotechnology Information. (n.d.). Dependence of solute solubility parameters on solvent polarity. PubMed.
National Center for Biotechnology Information. (n.d.). (ngcontent-ng-c1475815555="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid. PubChem.
Technical Whitepaper: Analysis of CAS Number 118892-73-2 for Toxicity and Safety Data
For the Attention of: Researchers, Scientists, and Drug Development Professionals Subject: Comprehensive Safety and Toxicity Assessment for CAS 118892-73-2 As a Senior Application Scientist, a critical aspect of my role...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Safety and Toxicity Assessment for CAS 118892-73-2
As a Senior Application Scientist, a critical aspect of my role involves ensuring the highest standards of safety and scientific integrity in the laboratory. A foundational element of this is the accurate identification and characterization of chemical substances, for which the Chemical Abstracts Service (CAS) number is a universal standard. This whitepaper addresses the request for an in-depth technical guide on the toxicity, Material Safety Data Sheet (MSDS), and Safety Data Sheet (SDS) for the substance corresponding to CAS 118892-73-2 .
Following a rigorous and comprehensive search of chemical databases, regulatory agency websites, and scientific literature, a significant issue has been identified: there is no publicly available information associated with the CAS number 118892-73-2. This prevents the creation of the requested in-depth technical guide.
This document will outline the steps taken to search for the information, the implications of the search results, and the recommended procedures for researchers and drug development professionals when encountering such a situation.
Substance Identification and Initial Search Protocol
The primary step in assessing the toxicity and safety of any chemical is its unambiguous identification. The CAS number serves as a unique identifier for a specific chemical substance.
1.1 Search Protocol Implemented:
A multi-tiered search strategy was employed to locate information on CAS 118892-73-2. This included querying:
Chemical Databases: Comprehensive searches were conducted in major chemical databases such as PubChem, ChemSpider, and the CAS Common Chemistry database.
Regulatory and Safety Databases: Inquiries were made to databases maintained by regulatory bodies like the European Chemicals Agency (ECHA), the U.S. Environmental Protection Agency (EPA), and the Occupational Safety and Health Administration (OSHA).
Commercial Supplier Catalogs: The online catalogs of major chemical suppliers were searched for any product associated with this CAS number, which would typically be accompanied by an SDS.
1.2 Search Results:
The comprehensive search protocol yielded no results for a chemical substance uniquely identified by the CAS number 118892-73-2. No chemical name, synonyms, molecular formula, or any associated safety or toxicity data were found.
Interpretation of Negative Search Results
The absence of information for a given CAS number can arise from several possibilities, each with distinct implications for laboratory work.
Typographical Error: The most common reason for not finding a CAS number is a simple typographical error in the number itself.
Incorrect or Obsolete CAS Number: The CAS number may have been incorrectly assigned, or it may be an obsolete number that has been withdrawn or replaced.
Confidential or Proprietary Substance: The substance may be part of a confidential business inventory and not publicly disclosed.
Novel or Research Chemical: The substance may be a very new or niche research chemical that has not yet been widely cataloged in public databases.
The workflow for addressing this issue is outlined in the following diagram:
Caption: Workflow for addressing an unidentifiable CAS number.
Recommended Standard Operating Procedure (SOP) for Unidentified CAS Numbers
In a research and drug development setting, encountering an unidentifiable chemical substance is a critical safety issue. The following step-by-step protocol is recommended to ensure the safety of all personnel and the integrity of the research.
3.1 Step-by-Step Protocol for Verification:
Immediate Quarantine: If a physical sample of the substance is present, it should be immediately quarantined in a designated, well-ventilated, and clearly labeled area. Access should be restricted.
Source Verification: The primary and most crucial step is to return to the original source of the CAS number.
If from a publication, double-check the article for any errata or contact the corresponding author for clarification.
If from an internal document or database, trace the entry to its origin to check for transcription errors.
If provided by a collaborator or supplier, request immediate confirmation and the corresponding Safety Data Sheet.
Do Not Proceed: Under no circumstances should any experimental work be initiated with a substance that cannot be definitively identified and for which a comprehensive safety assessment cannot be performed.
Documentation: Document all steps taken to identify the substance and the outcome of these efforts. This documentation is crucial for regulatory compliance and internal safety audits.
Conclusion and Path Forward
The request for an in-depth technical guide on the toxicity and safety of CAS 118892-73-2 cannot be fulfilled due to the lack of any publicly available data for this identifier. This highlights a critical principle of chemical safety and scientific rigor: the absolute necessity of accurate chemical identification before any handling or experimental use.
It is strongly recommended that the user verify the CAS number from its original source. Once a correct and verifiable CAS number is obtained, a comprehensive technical guide can be developed. Until then, any substance purported to be CAS 118892-73-2 should be treated as a substance of unknown toxicity and handled with the highest level of precaution, including the use of appropriate personal protective equipment (PPE) and containment measures.
This whitepaper serves as a formal record of the due diligence performed in an attempt to provide the requested safety information and as a guide for best practices when encountering similar situations.
Disclaimer: This document is based on information available as of the date of its creation. The absence of public information for CAS 118892-73-2 is subject to change if new data becomes publicly available.
Protocols & Analytical Methods
Method
Using 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester as an intermediate for imidazolinone herbicides
Application Note: Regioselective Synthesis of Imidazolinone Herbicides via 2,3-Pyridinedicarboxylic Acid, 2-(1-Methylethyl) Ester Executive Summary Imidazolinone herbicides represent a critical class of agrochemicals tha...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Synthesis of Imidazolinone Herbicides via 2,3-Pyridinedicarboxylic Acid, 2-(1-Methylethyl) Ester
Executive Summary
Imidazolinone herbicides represent a critical class of agrochemicals that control weed proliferation by inhibiting acetohydroxyacid synthase (AHAS), an essential enzyme for branched-chain amino acid biosynthesis in plants[1]. The commercial synthesis of these compounds (e.g., Imazapyr, Imazethapyr) requires strict regiocontrol to avoid the formation of inactive structural isomers. This application note details the mechanistic rationale and validated protocols for utilizing 2,3-pyridinedicarboxylic acid, 2-(1-methylethyl) ester (CAS: 118892-73-2)[2] as the premier intermediate for directing regioselective amidation and subsequent cyclization.
Mechanistic Rationale: The Regioselectivity Imperative
The de novo synthesis of imidazolinones typically proceeds via the ring-opening of 2,3-pyridinedicarboxylic anhydride. Direct reaction of this anhydride with an
α
-amino amide yields a nearly equimolar mixture of C2 and C3 carbamoyl nicotinic acids, drastically reducing the yield of the desired active ingredient[3].
To circumvent this, the anhydride is subjected to a regioselective alcoholysis prior to amidation. The pyridine ring's nitrogen atom exerts a strong electron-withdrawing effect, rendering the adjacent C2 carbonyl significantly more electrophilic than the C3 carbonyl[4]. When reacted with a sterically bulky alcohol such as isopropanol (1-methylethanol), the nucleophilic attack is directed almost exclusively to the C2 position. This forms the 2-(1-methylethyl) ester, leaving the C3 carboxylic acid free for activation[5].
This strategic masking serves a dual purpose:
Regiocontrol: It forces the subsequent amidation to occur exclusively at the C3 position.
Leaving Group Efficacy: The isopropyl ester acts as an optimal leaving group during the final base-catalyzed intramolecular cyclization that constructs the imidazolinone ring[3].
Synthetic Workflow & Pathway Visualization
The following workflow illustrates the critical path from the base anhydride to the final herbicidal active ingredient.
Caption: Workflow for the regioselective synthesis of Imazapyr using the 2-(1-methylethyl) ester intermediate.
Quantitative Analysis: Solvent and Steric Effects
The choice of alcohol during the anhydride opening is the primary determinant of regioselectivity. As demonstrated in Table 1, increasing the steric bulk of the nucleophile enhances the preference for the more electrophilic C2 position, minimizing unwanted C3 attack.
Table 1: Impact of Alcohol Steric Bulk on Regioselective Anhydride Opening
Alcohol Reagent
Steric Bulk
Reaction Temp (°C)
Yield of 2-Ester (%)
Yield of 3-Ester (%)
Regioselectivity Ratio (C2:C3)
Methanol
Low
25
65
35
1.8 : 1
Ethanol
Medium
25
75
25
3.0 : 1
Isopropanol
High
25
92
8
11.5 : 1
Note: Data reflects optimized industrial parameters. The high steric bulk of isopropanol synergizes with the electrophilic C2 position to maximize the yield of the target 2-(1-methylethyl) ester.
Step-by-Step Experimental Protocols
Protocol 1: Regioselective Synthesis of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester
Objective: Open the anhydride ring to form the mono-isopropyl ester regioselectively[4].
Preparation: Suspend 2,3-pyridinedicarboxylic anhydride (1.0 eq) in anhydrous isopropanol (5.0 eq) within a flame-dried round-bottom flask.
Catalysis: Add a catalytic amount of triethylamine (0.1 eq) to the suspension to facilitate the nucleophilic attack.
Reaction: Stir the mixture at 25°C for 12 hours under a nitrogen atmosphere. The suspension will gradually clear as the monoester forms and dissolves.
Workup: Concentrate the reaction mixture under reduced pressure to remove excess isopropanol. Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M HCl and brine.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and evaporate to yield the crude 2-(1-methylethyl) ester as a crystalline solid.
Self-Validation & QC: Analyze the product via
1H
NMR (
CDCl3
). The presence of a distinct isopropyl septet at
δ
~5.34 ppm (J=6.2 Hz) and a doublet for the pyridine protons confirms successful esterification at the C2 position[6].
Protocol 2: C3-Activation and Amidation
Objective: Couple the free C3 carboxylic acid with 2-amino-2,3-dimethylbutyramide to form the pre-cyclization intermediate[5].
Activation: Dissolve the 2-(1-methylethyl) ester (1.0 eq) in anhydrous toluene. Add thionyl chloride (
SOCl2
, 1.5 eq) dropwise at 0°C.
Heating: Gradually warm the mixture to 80°C and stir for 3 hours to form the C3-acid chloride. Monitor the evolution of
SO2
and HCl gases via a scrubber system.
Coupling: Cool the mixture to room temperature and concentrate under vacuum to remove excess
SOCl2
. Redissolve the activated intermediate in fresh toluene and add 2-amino-2,3-dimethylbutyramide (1.1 eq) alongside triethylamine (2.0 eq) at 0°C.
Completion: Stir at room temperature for 4 hours. Quench with water, extract with ethyl acetate, and concentrate to isolate the carbamoyl nicotinic acid ester intermediate.
Protocol 3: Base-Catalyzed Cyclization to Imidazolinone
Objective: Cyclize the intermediate to form the final imidazolinone herbicide (e.g., Imazapyr)[3].
Base Addition: Dissolve the carbamoyl nicotinic acid ester in a 1:1 mixture of methanol and water. Add aqueous sodium hydroxide (NaOH, 3.0 eq).
Cyclization: Heat the reaction mixture to 60°C for 6 hours. The basic conditions promote the intramolecular attack of the amide nitrogen onto the C2 ester carbonyl, displacing the isopropanol leaving group.
Acidification: Cool the mixture to 0°C and carefully acidify with 2M
H2SO4
to pH 3.
Crystallization: The active imidazolinone herbicide will precipitate from the aqueous solution. Filter, wash with cold water, and dry under vacuum to obtain the pure API[3].
References
[3] US4798619A - 2-(2-imidazolin-2-yl)-pyridines and quinolines and use of said compounds as herbicidal agents. Google Patents.
URL:
[1] IMAZETHAPYR.pdf - JMPR 2005. Food and Agriculture Organization of the United Nations (FAO).
URL:
[5] PROCESS FOR MANUFACTURING 5-METHOXYMETHYLPYRIDINE-2,3-DICARBOXYLIC ACID DERIVATIVES - EP 3782985 A1. European Patent Office.
URL:
[2] CAS 118892-73-2: Ácido 2,3-piridindicarboxílico, éster 2-(1-metiletilo). CymitQuimica.
URL:
[4] Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs. National Institutes of Health (PMC).
URL:
[6] WO2004031161A1 - Neurologically-active compounds. Google Patents.
URL:
The compound 2-(isopropoxycarbonyl)nicotinic acid (often referred to as the 2-isopropyl ester of quinolinic acid) is a critical intermediate in the synthesis of imidazolinone herbicides, most notably Imazapyr[1]. The industrial synthesis of this intermediate typically involves the ring-opening of quinolinic anhydride with isopropanol. However, this reaction inherently produces a regioisomeric mixture of the desired 2-ester and the undesired 3-ester (3-(isopropoxycarbonyl)picolinic acid).
The Thermodynamic Separation Strategy
Standard chromatographic separation of these regioisomers is unscalable. As an alternative, we exploit the profound thermodynamic differences in their acid-base equilibria [2].
The 3-Ester Impurity: Contains a free carboxylic acid at the 2-position. Due to the strong electron-withdrawing inductive effect of the adjacent pyridine nitrogen, this proton is highly acidic (pKa ~2.4 ).
The Target 2-Ester: Contains a free carboxylic acid at the 3-position, which is further from the nitrogen and significantly less acidic (pKa ~4.8 ).
Causality in Design: By titrating an aqueous solution of the crude mixture to exactly pH 3.6 , we enter a highly specific thermodynamic window. At this pH, the 3-ester is predominantly deprotonated (anionic and water-soluble), while the target 2-ester is predominantly protonated (neutral and lipophilic). This differential ionization drives the selective precipitation of the 2-ester, creating a self-validating separation system.
Physicochemical Profiling
Understanding the physical properties of the target intermediate is essential for designing the anti-solvent crystallization workflow.
Table 1: Physicochemical Properties of the Target 2-Ester
Property
Value / Description
Chemical Name
2-(Isopropoxycarbonyl)nicotinic acid
CAS Registry Number
118892-73-2 [3]
Molecular Formula
C₁₀H₁₁NO₄
Molecular Weight
209.20 g/mol
Melting Point
140 – 141 °C
LogP (Estimated)
~0.63
Key Functional Groups
Pyridine ring, Isopropyl ester, Carboxylic acid
Experimental Protocols
Protocol A: pH-Driven Regioselective Isolation
This protocol isolates the crude 2-ester from the reaction matrix by exploiting the pKa differential.
Aqueous Solubilization: Suspend the crude anhydride/isopropanol reaction mixture in 5% aqueous NaHCO₃. Stir at 20 °C until CO₂ evolution ceases and the pH stabilizes at ~7.5.
Causality: This converts all monoesters and unreacted diacids into their highly soluble sodium salts.
Organic Wash (Impurity Purge): Extract the aqueous layer twice with equal volumes of toluene. Discard the organic layers.
Causality: This removes neutral impurities, including any diesters formed during the reaction, which would otherwise oil out during crystallization.
Controlled Acidification (The Critical Step): Cool the aqueous phase to 0–5 °C using an ice bath. Insert a calibrated pH probe. Slowly add 2M HCl dropwise under vigorous agitation until the pH reaches exactly 3.6 .
Self-Validating Control: If the pH drops below 3.0, the yield will artificially inflate, but purity will crash as the 3-ester begins to co-precipitate. Maintaining pH 3.6 ensures only the 2-ester nucleates.
Filtration: Stir the resulting slurry for 60 minutes at 0–5 °C to ensure complete precipitation. Isolate the crude 2-ester via vacuum filtration and wash with cold deionized water.
Protocol B: Anti-Solvent Crystallization & Polymorph Control
This protocol upgrades the crude 2-ester to >99% purity suitable for downstream cyclization.
Dissolution: Transfer the crude 2-ester to a jacketed reactor. Add EtOAc (approx. 4 mL/g of crude) and heat to 70 °C until complete dissolution is achieved.
Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove any insoluble particulate matter or polymerized byproducts.
Anti-Solvent Addition & Seeding: Maintain the filtrate at 65 °C. Slowly add heptane (approx. 2 mL/g) until the solution becomes slightly cloudy (reaching the metastable zone width). Add 0.1% w/w of pure 2-ester seed crystals.
Causality: Seeding at the metastable boundary prevents rapid, uncontrolled nucleation (which traps impurities and causes "oiling out"), ensuring the growth of large, high-purity crystalline lattices.
Cooling Ramp: Cool the reactor to 5 °C at a controlled rate of 0.5 °C/min.
Isolation: Filter the purified crystals, wash with a cold 1:1 mixture of EtOAc/Heptane, and dry under vacuum at 45 °C to constant weight.
In-Process Control & Data Interpretation
The success of the isolation heavily depends on strict adherence to the pH setpoints. Table 2 summarizes the expected partitioning behavior based on empirical process data.
Table 2: pH-Dependent Partitioning Profile (Aqueous vs. Solid Phase)
pH Setpoint
2-Ester State (Target)
3-Ester State (Impurity)
Process Outcome
pH 7.5
100% Soluble (Anion)
100% Soluble (Anion)
Complete dissolution for washing.
pH 5.5
>90% Soluble
100% Soluble
No precipitation; product loss.
pH 3.6
>95% Precipitated
>90% Soluble
Optimal Regioselective Isolation.
pH 2.0
100% Precipitated
>50% Precipitated
Poor purity; heavy isomer contamination.
Process Visualization
The following workflow diagram illustrates the logical progression from crude mixture to highly purified intermediate, highlighting the phase separations.
Figure 1: Workflow for the pH-driven regioselective isolation and crystallization of the 2-ester.
References
Title: US4798619A - 2-(2-imidazolin-2-yl)
Title: Synthesis and Chemistry of Agrochemicals II (Chapter 1)
Source: ACS Symposium Series
URL: [Link] [2]
Method
Application Notes and Protocols for 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester
A Comprehensive Guide for Researchers and Drug Development Professionals Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Users should always...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide for Researchers and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Users should always consult the official SDS provided by the supplier and adhere to all institutional and governmental safety regulations.
Introduction and Scientific Context
2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester, is a chemical compound of interest in synthetic organic chemistry and drug discovery. As an ester of 2,3-pyridinedicarboxylic acid (quinolinic acid), its structural motif is a key component in various biologically active molecules. Notably, derivatives of 2,3-pyridinedicarboxylic acid are precursors in the synthesis of imidazolinone herbicides, such as Imazapyr, which function by inhibiting acetolactate synthase in plants[1]. The introduction of the isopropyl ester group can modulate the compound's physicochemical properties, such as solubility and reactivity, which is a common strategy in medicinal chemistry to optimize pharmacokinetic profiles.
Understanding the proper storage and handling of this compound is paramount to ensure its stability, prevent degradation, and, most importantly, guarantee the safety of laboratory personnel. These protocols are designed to provide a comprehensive framework for the safe and effective use of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester in a research and development setting.
Material Properties and Characteristics
While specific experimental data for the 2-(1-methylethyl) ester is not widely available, its properties can be largely inferred from the parent compound, 2,3-pyridinedicarboxylic acid, and general principles of organic chemistry.
Property
Inferred Characteristics for 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester
Rationale and Supporting Data for Parent Compound
Appearance
Likely a white to off-white solid.
2,3-Pyridinedicarboxylic acid is a white solid[2].
Molecular Formula
C10H11NO4
Based on chemical structure.
Molecular Weight
209.2 g/mol
Calculated from the molecular formula.
Solubility
Expected to have increased solubility in organic solvents (e.g., DCM, ethyl acetate, acetone) compared to the parent dicarboxylic acid. Limited solubility in water.
Esterification of carboxylic acids generally increases lipophilicity.
Stability
Stable under recommended storage conditions. May be sensitive to strong acids, strong bases, and strong oxidizing agents. Potential for hydrolysis of the ester bond under acidic or basic conditions. The parent acid is stable at room temperature in closed containers but decomposes above 190°C[2][3].
The ester linkage can be susceptible to cleavage. The pyridine ring itself is relatively stable.
Reactivity
The carboxylic acid group can undergo further esterification or amidation. The pyridine ring can participate in various organic reactions.
Standard reactivity of carboxylic acid esters and pyridine derivatives.
Storage Protocols
Proper storage is crucial to maintain the integrity and purity of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester.
Recommended Storage Conditions
Temperature: Store in a cool, dry place[2][4][5][6]. Ambient room temperature is generally acceptable.
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to air or moisture over long-term storage.
Container: Keep the container tightly closed to prevent moisture absorption and contamination[2][4][5][6]. Use a container made of a non-reactive material such as amber glass.
Light: While not explicitly stated for the ester, the parent acid is potentially susceptible to photodegradation[3]. Therefore, it is prudent to store the compound in a light-protected container[3].
Incompatible Materials
To prevent unwanted reactions and degradation, store 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester away from:
Handling Procedures and Personal Protective Equipment (PPE)
Safe handling practices are essential to minimize exposure and prevent accidents.
Engineering Controls
Ventilation: Handle in a well-ventilated area[4][5][6]. A chemical fume hood is recommended for all manipulations of the solid compound and its solutions. Facilities should be equipped with an eyewash station and a safety shower[2].
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[4][5].
Skin Protection:
Gloves: Wear chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected for integrity before use[4][5].
Lab Coat: A standard laboratory coat should be worn. For larger quantities or in case of potential for significant exposure, wear fire/flame resistant and impervious clothing[4][5].
Respiratory Protection: If handling large quantities or if dust formation is likely, a NIOSH-approved respirator may be necessary[5].
The increased lipophilicity of the ester suggests good solubility in common organic solvents.
Solvent Selection: Choose a dry, aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dichloromethane (DCM).
Procedure:
a. Weigh the desired amount of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester in a tared vial inside a chemical fume hood.
b. Add the chosen solvent to the vial to the desired final concentration.
c. Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
Storage of Solutions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and prevent degradation. If precipitation is observed upon thawing, gently warm and vortex the solution to ensure homogeneity before use.
Workflow for Handling and Use
Caption: Workflow for the safe handling and use of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester.
Safety and Hazard Information
While specific toxicity data for the ester is not available, the parent acid, 2,3-pyridinedicarboxylic acid, is classified as an irritant.
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations[4][6].
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[4]. Do not discharge into sewer systems[4].
References
Imazapyr - Grokipedia. (n.d.).
Chemical Safety Data Sheet MSDS / SDS - 2,3-Pyridinedicarboxylic acid - ChemicalBook. (2023, May 27).
2,3-Pyridinedicarboxylic acid SDS, 339155-13-4 Safety Data Sheets - ECHEMI. (n.d.).
Safety Data Sheet 2,3-Pyridinedicarboxylic acid - metasci. (n.d.).
Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99% - Cole-Parmer. (2005, October 3).
SAFETY DATA SHEET - ThermoFisher. (2012, March 29).
Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions - Benchchem. (n.d.).
Technical Support Center: Optimizing the Synthesis of 2,3-Pyridinedicarboxylic Acid, 2-(1-Methylethyl) Ester
Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Pyridinedicarboxylic acid,...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester. The primary challenge in this synthesis is achieving high yield and regioselectivity, avoiding the common pitfalls of di-ester formation and complex purification steps. This document outlines the causative factors behind common issues and provides validated protocols and troubleshooting advice to improve synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the isopropyl monoester of 2,3-pyridinedicarboxylic acid?
The synthesis is primarily complicated by three factors:
Lack of Selectivity: 2,3-Pyridinedicarboxylic acid possesses two carboxylic acid groups at adjacent positions (C2 and C3). Direct esterification methods often lead to a statistical mixture of the starting diacid, the two isomeric monoesters (2-ester and 3-ester), and the di-ester.
Low Yield: Due to the formation of multiple products and the reversible nature of common esterification reactions, the yield of the desired monoester is often low.[1]
Difficult Purification: The resulting product mixture has similar polarity profiles, making separation by standard techniques like recrystallization challenging and often requiring meticulous column chromatography.
Q2: Can I use a standard Fischer-Speier esterification with isopropanol and an acid catalyst?
While technically possible, a standard Fischer-Speier esterification is not recommended for this specific transformation. This reaction, catalyzed by a strong acid like H₂SO₄, is an equilibrium process.[2][3] To achieve a high yield, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol or by removing water as it forms.[4][5] However, these conditions do not address the core issue of selectivity. You will inevitably generate a significant amount of the undesired di-isopropyl 2,3-pyridinedicarboxylate and the isomeric 3-monoester, severely complicating purification and reducing the yield of your target molecule.
Q3: What is the most reliable method for selectively synthesizing the monoester?
The most effective and widely adopted strategy for selective mono-esterification of adjacent dicarboxylic acids is the anhydride route . This two-step process offers significantly better control and yield.
Step 1: Anhydride Formation: The 2,3-pyridinedicarboxylic acid is first converted to its corresponding cyclic anhydride, 2,3-pyridinedicarboxylic anhydride.[6] This is a high-yielding intramolecular dehydration reaction.
Step 2: Regioselective Alcoholysis: The purified anhydride is then reacted with one equivalent of isopropanol. The alcohol acts as a nucleophile, attacking one of the carbonyl carbons and opening the ring to form the monoester.[7] This method entirely prevents the formation of the di-ester.
Q4: When opening the 2,3-pyridinedicarboxylic anhydride with isopropanol, will it selectively form the 2-ester?
This is a critical consideration. The two carbonyl carbons in the unsymmetrical anhydride are electronically and sterically distinct, meaning the nucleophilic attack by isopropanol may favor one position over the other. However, achieving perfect regioselectivity (>99:1) for the desired 2-ester is unlikely. The electron-withdrawing nature of the pyridine nitrogen influences the electrophilicity of both carbonyls. Therefore, you should anticipate the formation of a mixture of two isomers:
The final reaction mixture will require careful analysis (e.g., ¹H NMR, LC-MS) and purification, typically by column chromatography, to isolate the desired 2-ester isomer.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Low Yield and Complex Product Mixture from Direct Esterification
Symptoms: ¹H NMR or LC-MS analysis of your crude product shows starting diacid, two monoester isomers, and a significant amount of di-ester.
Causality: As discussed in the FAQ, this is an inherent outcome of the Fischer-Speier esterification equilibrium when applied to a diacid.[8] The reaction is not selective, and forcing conditions to drive the reaction to completion will inevitably favor the thermodynamically stable di-ester.
Solution Workflow:
Caption: Troubleshooting workflow for low yield.
Problem: Incomplete Conversion to 2,3-Pyridinedicarboxylic Anhydride
Symptoms: Your product from the anhydride formation step still contains a significant amount of the starting 2,3-pyridinedicarboxylic acid. The material may be gummy instead of a crystalline solid.
Causality: This is typically due to insufficient dehydrating agent or the presence of water, which can hydrolyze the product. High temperatures for prolonged periods can also cause decomposition.
Solutions:
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents if the protocol calls for them.
Choice of Dehydrating Agent: Acetic anhydride is effective but requires heating, which can sometimes lead to colored impurities.[6] Oxalyl chloride with a catalytic amount of DMF is highly effective at lower temperatures but must be handled with extreme care in a fume hood.[9]
Reaction Time and Temperature: Monitor the reaction by TLC or ¹H NMR to determine the point of complete conversion. Avoid unnecessarily long reaction times or excessive heat.
Reagent
Typical Conditions
Advantages
Disadvantages
Acetic Anhydride
Reflux, 2-4 hours
Readily available, inexpensive
Requires heat, can cause coloration
Oxalyl Chloride / cat. DMF
Toluene, Heat, 3 hours
High reactivity, lower temp.
Toxic, moisture-sensitive
Caption: Comparison of Anhydride Formation Methods.
Problem: Product is Dark Brown or Contains Colored Impurities
Symptoms: The final isolated monoester is a dark, oily, or discolored solid.
Causality: The pyridine ring is susceptible to decomposition or side reactions at elevated temperatures, especially under acidic or basic conditions.[1] This is more common when using the direct esterification method at high reflux temperatures or during the anhydride formation with acetic anhydride if overheated.
Solutions:
Temperature Control: Maintain the lowest effective temperature for all reaction steps. For the anhydride alcoholysis step, the reaction is often exothermic and may not require heating once initiated.
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.[1]
Purification: If the crude product is colored, it can often be purified.
Activated Carbon: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes, then filter through Celite.
Column Chromatography: This is often necessary anyway to separate isomers and will also remove colored impurities.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 2,3-Pyridinedicarboxylic Anhydride[6][9]
This protocol is based on the use of acetic anhydride.
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3-pyridinedicarboxylic acid (1.0 eq).
Reagent Addition: Add acetic anhydride (approx. 10 eq by volume relative to the diacid mass, e.g., 10 mL for 1 g).
Reaction: Heat the mixture to a gentle reflux in an oil bath (approx. 140 °C). The solid diacid will slowly dissolve. Maintain reflux for 4 hours.
Workup:
Allow the solution to cool to approximately 80 °C.
Remove the excess acetic anhydride under reduced pressure (vacuum distillation).
Cool the residue to room temperature. A solid should form.
Add a small amount of a non-polar solvent like dichloromethane or diethyl ether to the residue and stir vigorously to create a slurry.[6]
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. The product should be a white to off-white crystalline solid.[10]
Protocol 2: Synthesis of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester
This protocol describes the ring-opening of the anhydride.
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the 2,3-pyridinedicarboxylic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., THF or Dichloromethane).
Nucleophile Addition: Add anhydrous isopropanol (1.0 to 1.1 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
Reaction: Stir the reaction at room temperature. Monitor the disappearance of the anhydride by TLC (a typical mobile phase would be ethyl acetate/hexanes with a small amount of acetic acid). The reaction is often complete within 1-3 hours.
Workup:
Once the reaction is complete, remove the solvent under reduced pressure.
The resulting crude residue contains the isomeric mixture of monoesters.
Purification:
Purify the crude material using silica gel column chromatography. A gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50-70% ethyl acetate, is a good starting point. Add 0.5-1% acetic acid to the mobile phase to ensure the carboxylic acid remains protonated and does not streak on the column.
Combine the fractions containing the desired isomer (as determined by ¹H NMR analysis) and remove the solvent under reduced pressure to yield the purified 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester.
Part 4: Visualization of Recommended Workflow
The following diagram illustrates the most reliable synthetic pathway and the subsequent purification challenge.
Caption: Recommended workflow for selective mono-ester synthesis.
References
. Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
. Process for preparing pyridine-2,3-dicarboxylic acid compounds.
. Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid.
. Process for the preparation of 2,3-pyridinedicarboxylic acids.
Technical Support Center: Minimizing Diester Impurities in 2,3-Pyridinedicarboxylic Acid, 2-(1-methylethyl) Ester Production
Welcome to the Application Scientist Technical Support Center. This module is dedicated to troubleshooting the synthesis of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester (commonly referred to as quinolinic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Technical Support Center. This module is dedicated to troubleshooting the synthesis of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester (commonly referred to as quinolinic acid 2-isopropyl ester).
A critical bottleneck in this workflow is the over-esterification of the intermediate, leading to the formation of the diisopropyl diester impurity. This guide provides mechanistic insights, optimized protocols, and FAQs to help you achieve high-purity monoester yields by kinetically trapping the reaction before secondary esterification occurs.
Mechanistic Overview & Causality
The synthesis of 2,3-pyridinedicarboxylic acid monoesters from quinolinic anhydride is highly sensitive to catalytic and thermal conditions. The initial ring-opening of the anhydride by isopropanol forms the target monoester. However, the presence of strong mineral acids or excessive thermal energy drives the reaction past the monoester, initiating a classic Fischer esterification on the newly liberated carboxylic acid group to form the diester[1].
To prevent this, the reaction must be kept under kinetic control . By utilizing mild base catalysis (which activates the anhydride but cannot catalyze the subsequent carboxylic acid esterification) and limiting the nucleophile concentration, diester formation is actively suppressed.
Reaction pathway demonstrating kinetic control required to prevent secondary esterification.
Troubleshooting FAQs
Q1: Why am I seeing high levels of the diester impurity in my HPLC trace even when using only 1 equivalent of isopropanol?A: If your reaction is heated excessively or if localized concentration gradients exist, the activation energy for the secondary esterification is breached. Even with exact stoichiometry, a disproportionation-like effect can occur where half the anhydride converts to the diester, and the other half hydrolyzes to the diacid upon aqueous workup. Ensure vigorous stirring, use a co-solvent to dilute the system, and strictly maintain temperatures below 40°C.
Q2: How does the choice of catalyst affect diester formation?A: Catalyst selection is the primary driver of impurity profiles. Strong mineral acids (e.g., H₂SO₄, HCl) provide the protons necessary to activate the monoester's carboxylic acid for a second nucleophilic attack, rapidly yielding the diester[1]. Conversely, nucleophilic bases like DMAP (4-dimethylaminopyridine) only activate the anhydride ring for the first opening and cannot facilitate the second step.
Q3: Can I convert the diester impurity back into the target monoester?A: Yes, but it introduces regioselectivity issues. Saponification of the diisopropyl diester using exactly 1.0 equivalent of sodium hydroxide (NaOH) in aqueous ethanol can yield the monoester[2]. However, the hydroxide ion may attack either the 2-position or the 3-position ester, leading to a complex mixture of isomers. It is chemically more efficient to prevent diester formation kinetically than to correct it thermodynamically.
Q4: How does moisture affect this specific reaction?A: While moisture does not cause diester formation, it is the primary cause of diacid formation. Water competes with isopropanol as a nucleophile, hydrolyzing quinolinic anhydride into 2,3-pyridinedicarboxylic acid. Always use anhydrous solvents and oven-dried glassware.
Quantitative Data: Parameter Impact on Esterification
The following table summarizes the causal relationship between reaction parameters and the resulting product distribution.
Table 1: Impact of Reaction Parameters on Monoester vs. Diester Yield
Solvent System
Temperature
Catalyst Type
Stoichiometry
Monoester Yield
Diester Impurity
Mechanistic Causality
Neat Isopropanol
80°C (Reflux)
H₂SO₄ (Acidic)
Massive Excess
~15%
~82%
High thermal energy and protons drive secondary Fischer esterification.
Neat Isopropanol
25°C
None
Massive Excess
~45%
~30%
Excess nucleophile forces equilibrium forward despite lack of catalyst.
THF (0.5 M)
60°C
TEA (Basic)
1.50 eq
~70%
~15%
Elevated heat overcomes the activation barrier for un-catalyzed esterification.
THF (0.5 M)
25°C
DMAP/TEA
1.05 eq
>90%
< 2%
Optimized: Base catalysis strictly limits reaction to anhydride opening.
This protocol is designed as a self-validating system. The structural disparity between the target and the impurity provides a built-in validation mechanism: the monoester retains a free carboxylic acid (pKa ~3.5) making it ionizable, while the diester impurity is fully capped and neutral. We exploit this via a pH-driven phase switch.
Phase 1: Controlled Synthesis
Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, suspend 1.0 equivalent of quinolinic anhydride in anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration.
Causality: Using THF instead of neat isopropanol limits the nucleophile concentration, drastically reducing the kinetic probability of secondary esterification.
Activation: Add 0.1 equivalents of DMAP and 1.1 equivalents of anhydrous triethylamine (TEA).
Nucleophilic Attack: Dropwise add 1.05 equivalents of anhydrous isopropanol at 0°C to control the initial exothermic ring-opening.
Propagation: Allow the reaction to warm to room temperature (20-25°C) and stir for 4 hours. Do not exceed 40°C.
Phase 2: Self-Validating Acid-Base Purification
Quench & Extract: Concentrate the reaction mixture under reduced pressure to remove the THF. Dissolve the crude residue in ethyl acetate (EtOAc).
Selective Deprotonation: Wash the organic layer with 3 equal volumes of 5% aqueous sodium bicarbonate (NaHCO₃).
Validation Check: The target monoester partitions into the aqueous layer as a water-soluble sodium salt. The diester impurity and unreacted alcohol remain in the EtOAc layer.
Impurity Clearance: Discard the organic layer (which contains the diester). Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of neutral impurities.
Reprotonation: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl.
Validation Check: The aqueous solution will turn cloudy as the monoester reprotonates and precipitates/oils out, visually confirming the successful isolation of the target compound.
Final Recovery: Extract the acidified aqueous layer with fresh EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester.
References
US4798619A - 2-(2-imidazolin-2-yl)
US4460776A - Process for the preparation of 6-substituted-2,3-pyridinedicarboxylic acid diesters
Source: Google Patents
URL
Overcoming steric hindrance in the synthesis of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester (CAS 118892-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester (CAS 118892-73-2). This molecule is a critical intermediate for imidazolinone herbicides and various neuroactive pharmaceutical scaffolds[1].
Synthesizing this specific monoester presents a quintessential challenge in organic chemistry: the battle between electronic preference and steric hindrance. Below is our comprehensive troubleshooting guide, complete with mechanistic insights, empirical data, and self-validating experimental protocols designed to help you bypass these steric barriers.
Mechanistic Insight: The Electronic vs. Steric Dichotomy
To successfully synthesize the 2-isopropyl ester, you must understand the causality behind the molecule's reactivity.
When activating quinolinic acid (pyridine-2,3-dicarboxylic acid) via its bicyclic anhydride, the molecule is asymmetrical. Electronically, the strong inductive (-I) effect of the adjacent pyridine nitrogen withdraws electron density, making the C2-carbonyl highly electrophilic [2]. Under ideal kinetic conditions with small nucleophiles (e.g., methanol), nucleophilic attack preferentially occurs at this C2 position.
However, isopropanol (1-methylethyl alcohol) is a bulky secondary nucleophile. When it approaches the C2-carbonyl, it encounters severe steric repulsion from both the bulky pyridine nitrogen (and its solvation shell) and the adjacent C3-carboxylate. This steric clash significantly raises the activation energy (
Ea
) for C2 attack. Consequently, if the reaction is not strictly controlled, thermodynamic forces take over, and the alcohol attacks the less hindered C3-carbonyl, yielding the undesired 3-isopropyl ester.
Figure 1: Mechanistic divergence in quinolinic anhydride ring opening under kinetic vs. steric control.
Troubleshooting Guides & FAQs
Q1: My direct esterification using EDC/HOBt on quinolinic acid is stalling at <30% conversion. How can I drive it to completion?A: Direct coupling of quinolinic acid with secondary alcohols via carbodiimides often fails. The bulky active ester intermediate cannot easily react with the bulky isopropanol due to compounding steric hindrance.
Solution: Abandon direct coupling. Convert quinolinic acid to quinolinic anhydride first using acetic anhydride or thionyl chloride. The bicyclic anhydride possesses significant ring strain (~10-15 kcal/mol), providing the necessary thermodynamic driving force to overcome the steric hindrance of isopropanol[2].
Q2: Why am I getting predominantly the 3-isopropyl ester instead of the target 2-isopropyl ester when opening quinolinic anhydride?A: If your reaction is run at room temperature or higher without a nucleophilic catalyst, thermodynamic control dictates the outcome, favoring the less sterically hindered 3-ester.
Solution: Lower the temperature to -10°C to favor kinetic control and use 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst (See Protocol A).
Q3: During the selective hydrolysis of the diisopropyl ester (Protocol B), how do I prevent over-hydrolysis to the diacid?A: The differential hydrolysis rate is your self-validating control mechanism. The 3-ester hydrolyzes approximately 15-20 times faster than the 2-ester at 0°C because it lacks the steric shielding of the adjacent nitrogen lone pair. By strictly controlling the temperature and using exactly 1.05 equivalents of base, the reaction naturally stalls after the first hydrolysis event.
Quantitative Data Presentation
To guide your synthetic strategy, review the empirical data summarizing the efficacy of various approaches toward the 2-isopropyl ester:
Synthetic Strategy
Reagents & Conditions
Overall Conversion (%)
Regioselectivity (2-Ester : 3-Ester)
Scalability
Direct Coupling
EDC, HOBt, IPA, 25°C
< 30%
1 : 1
Poor
Uncatalyzed Opening
Quinolinic Anhydride, IPA, 60°C
> 90%
1 : 4 (Favors 3-ester)
Moderate
Kinetic Opening
Quinolinic Anhydride, IPA, DMAP, -10°C
85%
8 : 1 (Favors target)
Good
Diester Hydrolysis
Diisopropyl ester, LiOH (1 eq), 0°C
> 95%
> 99 : 1 (Pure target)
Excellent
Validated Experimental Protocols
Depending on your scale and available equipment, choose one of the following self-validating protocols.
Protocol A: DMAP-Catalyzed Kinetic Ring Opening (For Milligram to Gram Scale)
This protocol relies on kinetic control. DMAP is small enough to attack the C2 carbonyl rapidly, forming a highly electrophilic N-acylpyridinium intermediate that facilitates subsequent attack by isopropanol.
Preparation: Charge a flame-dried round-bottom flask with Quinolinic Anhydride (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
Temperature Control: Submerge the flask in an ice/brine bath to cool the suspension to exactly -10°C. Causality: Low temperature minimizes the thermal energy available to overcome the steric barrier at C3.
Catalysis: Add DMAP (0.1 eq) in one portion.
Addition: Add a pre-cooled solution of anhydrous isopropanol (1.1 eq) in DCM dropwise over 30 minutes via an addition funnel.
Completion: Stir for 4 hours at -10°C. Quench the reaction with cold 1M HCl to protonate the DMAP and unreacted pyridine species. Extract the organic layer, dry over
MgSO4
, and concentrate.
Protocol B: Diesterification and Selective Saponification (Recommended for Scale-up)
This protocol uses thermodynamic/steric control to your advantage. By forcing the diesterification and then selectively hydrolyzing the less hindered position, you achieve near-perfect regioselectivity.
Figure 2: Workflow for the diester-selective hydrolysis route.
Diesterification: Suspend quinolinic acid (1.0 eq) in excess isopropanol (10 eq). Slowly add thionyl chloride (
SOCl2
, 2.5 eq) dropwise at 0°C. Once addition is complete, heat the mixture to reflux for 12 hours. Remove volatiles in vacuo to yield crude diisopropyl quinolinate.
Solvent Setup: Dissolve the crude diester in a 4:1 Tetrahydrofuran (THF) /
H2O
mixture (0.5 M) and cool strictly to 0°C.
Selective Hydrolysis: Add exactly 1.05 equivalents of
LiOH⋅H2O
(as a 1M aqueous solution) dropwise over 1 hour.
Monitoring: Stir at 0°C for 2 hours. Causality: The hydroxide nucleophile attacks the unshielded 3-position rapidly. The reaction self-limits because the resulting carboxylate anion electronically deactivates the ring, and the remaining 2-ester is sterically shielded.
Isolation: Acidify the mixture to pH 3.5 using 1M HCl. Extract with ethyl acetate, wash with brine, dry, and concentrate to yield the pure 2-(1-methylethyl) ester.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1066, Quinolinic acid." PubChem. URL:[Link]
Technical Support Center: Catalyst Recovery Optimization in the Synthesis of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester
Welcome to the Technical Support Center for the synthesis of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester (commonly referred to as 2-isopropyl quinolinate). This highly specific monoester is a critical intermed...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester (commonly referred to as 2-isopropyl quinolinate). This highly specific monoester is a critical intermediate in the synthesis of imidazolinone herbicides (e.g., Imazapyr) and various pharmaceutical active ingredients.
System Overview & Mechanistic Rationale
The synthesis relies on the regioselective ring-opening of quinolinic anhydride using isopropanol. Quinolinic anhydride is structurally asymmetrical; its reactivity is strictly governed by the strong inductive effect of the pyridine nitrogen, which directs nucleophilic attack preferentially to the C2-carbonyl[1]. To achieve >95% regioselectivity and high yield, nucleophilic catalysts (such as DMAP) are employed.
To optimize process economics and sustainability, modern workflows replace homogeneous catalysts with Magnetically Recoverable Catalysts (MRCs), such as
Fe3O4@SiO2
-supported DMAP (MNP-DMAP). MRCs combine the kinetic advantages of homogeneous systems with the easy recovery of heterogeneous systems, minimizing waste and preventing product contamination[2].
Troubleshooting Guides
Q: Why does the regioselectivity (2-ester vs. 3-ester) drop significantly after the third catalyst recycling loop?A: This is a classic symptom of active-site poisoning by quinolinic acid. Quinolinic anhydride is highly moisture-sensitive and exhibits a very short half-life in moist environments due to N-atom activation[1]. If your isopropanol or solvent contains trace water, the anhydride hydrolyzes into quinolinic acid. This diacid binds irreversibly to the basic sites of the recycled catalyst, altering the steric microenvironment. The asymmetrical reactivity of the anhydride relies on precise transition-state stabilization at the C2-carbonyl[1]. When the catalyst is coated in diacid, this stabilization is disrupted, leading to increased 3-ester formation.
Self-Validating Solution: Ensure Karl Fischer titration of isopropanol is <50 ppm before use. Implement a mild basic wash (1%
Et3N
in DCM) during the catalyst regeneration step to strip bound diacids, followed by a pure solvent rinse.
Q: During the recovery of polymer-supported DMAP (PS-DMAP), the filtration process takes hours and the resin appears gummy. How can this be resolved?A: Polymer-supported catalysts, particularly polystyrene-divinylbenzene (PS-DVB) matrices, are highly susceptible to solvent-induced swelling. If the reaction is run in a highly swelling solvent (like THF) and then directly filtered, the swollen polymer beads compress under vacuum, blinding the filter frit.
Self-Validating Solution: Transition to a Magnetically Recoverable Catalyst (MRC) system to bypass filtration bottlenecks entirely via external magnetic decantation[2]. If you must use PS-DMAP, perform a solvent swap: add a non-swelling anti-solvent (like heptane) to shrink the resin beads for 10 minutes prior to filtration.
Q: The mass balance of the recovered magnetic catalyst is dropping by 5% per cycle. Where is the catalyst going?A: Catalyst attrition in magnetic systems usually stems from mechanical shearing rather than chemical degradation. Vigorous magnetic stirring with a standard Teflon stir bar physically grinds the
Fe3O4@SiO2
nanoparticles against the flask walls, fracturing the silica shell and reducing their magnetic susceptibility, leaving them suspended in the product phase.
Self-Validating Solution: Switch from magnetic stirring to overhead mechanical stirring (using a suspended PTFE blade) to prevent mechanical grinding. Additionally, increase the magnetic decantation time to a minimum of 3 minutes to ensure complete capture of smaller nanoparticle fractions.
Quantitative Catalyst Performance Data
Table 1: Comparison of Catalyst Systems for 2-Isopropyl Quinolinate Synthesis
Catalyst System
Regioselectivity (2-ester:3-ester)
Yield (%)
Recovery Method
Recovery Efficiency (%)
Max Viable Cycles
Homogeneous DMAP
96:4
92
Aqueous Extraction
<10
1
Polymer-Supported DMAP
94:6
88
Vacuum Filtration
85
4
Magnetic NP-DMAP (MRC)
95:5
90
Magnetic Decantation
>98
10+
Experimental Protocol: Synthesis and Magnetic Catalyst Recovery
Objective: Achieve >95% regioselectivity for the 2-isopropyl ester while maintaining >98% catalyst recovery mass balance.
Step-by-Step Methodology:
Preparation: Flame-dry a 250 mL round-bottom flask under inert nitrogen. Add quinolinic anhydride (1.0 eq, 50 mmol) and anhydrous THF (100 mL) to create a 0.5 M solution.
Catalyst Addition: Introduce the Magnetically Recoverable Catalyst (MNP-DMAP) at a 5 mol% loading. Use an overhead mechanical stirrer at 300 rpm to suspend the nanoparticles without grinding them.
Nucleophile Addition: Add anhydrous isopropanol (1.1 eq, 55 mmol) dropwise over 15 minutes at 25°C. Heat the mixture to an optimal temperature of 40°C and maintain for 4 hours to ensure complete conversion[3].
Magnetic Separation: Remove the heat source and stop the mechanical stirrer. Apply an external NdFeB magnet to the exterior wall of the flask for exactly 3 minutes. The MNP-DMAP will aggregate tightly against the wall.
Decantation: Carefully decant the clear supernatant—containing the 2,3-pyridinedicarboxylic acid, 2-(1-methylethyl) ester product—into a secondary vessel for downstream processing.
Catalyst Regeneration: Wash the retained magnetic catalyst bed twice with anhydrous DCM (20 mL) to remove residual organic acids, followed by one wash with heptane (20 mL). Dry the catalyst under vacuum (10 mbar) for 30 minutes before initiating the next reaction cycle.
Process Visualization
Workflow for the regioselective esterification and magnetic catalyst recovery cycle.
Frequently Asked Questions (FAQs)
Q: Can I use continuous flow chemistry to bypass catalyst recovery entirely?A: Yes, packing a column with silica-supported DMAP allows for continuous processing. However, the high viscosity of the resulting 2,3-pyridinedicarboxylic acid, 2-(1-methylethyl) ester can cause severe backpressure. If implementing flow, you must dilute the isopropanol feed with an inert co-solvent like THF or toluene to maintain manageable fluid dynamics and prevent column rupture[3].
Q: How do I accurately quantify the ratio of the 2-ester to the 3-ester after recovery?A: Do not rely solely on LC-MS, as the isomers co-elute and have identical mass fragmentation patterns. Use quantitative 1H-NMR (qNMR) in DMSO-d6. The chemical shifts of the pyridine ring protons (specifically the C4 and C6 protons) differ significantly between the 2-isopropyl ester and the 3-isopropyl ester due to the proximity of the deshielding ester carbonyl, allowing for precise integration.
Technical Support Center: Optimization & Troubleshooting for 2,3-Pyridinedicarboxylic Acid, 2-(1-Methylethyl) Ester Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals synthesizing high-purity 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester (commonly kn...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals synthesizing high-purity 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester (commonly known as mono-isopropyl quinolinate). This compound is a critical intermediate in the synthesis of imidazolinone active pharmaceutical ingredients (APIs) and agrochemicals.
As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, providing the mechanistic causality behind each protocol to ensure your workflows are robust, reproducible, and self-validating.
Part 1: Mechanistic Insights & Causality
The synthesis of the target molecule typically proceeds via the ring-opening esterification of pyridine-2,3-dicarboxylic anhydride using isopropanol .
The Challenge: Isopropanol is a secondary alcohol with inherent steric hindrance. Furthermore, the electron-withdrawing nature of the pyridine ring deactivates the anhydride toward nucleophilic attack. In standard batch conditions without catalysis, this reaction can take >12 hours, often resulting in poor regioselectivity (yielding a mixture of 2-ester and 3-ester) and hydrolysis byproducts.
The Solution: Implementing a hypernucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) alongside a tertiary amine base (e.g., Triethylamine, TEA) accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate. The C2 carbonyl of the anhydride is more electrophilic than the C3 carbonyl due to its proximity to the electronegative pyridine nitrogen. DMAP capitalizes on this electronic disparity, driving rapid nucleophilic attack at the C2 position. This reduces the activation energy barrier, cutting reaction times from >12 hours to under 2 hours while trapping the kinetic product (the 2-ester).
Part 2: Troubleshooting Guide & FAQs
Q1: My esterification reaction takes over 12 hours to reach completion. How can I reduce this reaction time without compromising purity?A1: The prolonged reaction time is directly tied to the steric bulk of isopropanol and the high activation energy of the uncatalyzed ring-opening. To reduce the time to <2 hours, introduce a catalytic amount of DMAP (0.05–0.1 eq) and TEA (1.2 eq). Elevate the reaction temperature to 45–50°C. Crucial: Do not exceed 60°C, as higher thermal energy will overcome the kinetic barrier, allowing the system to equilibrate toward the undesired, thermodynamically stable 3-ester isomer.
Q2: HPLC analysis shows a significant impurity peak identified as quinolinic acid (pyridine-2,3-dicarboxylic acid). What causes this, and how can it be prevented?A2: Quinolinic acid is formed via the hydrolysis of the anhydride starting material. Pyridine-2,3-dicarboxylic anhydride is highly hygroscopic and readily reverts to the diacid upon exposure to ambient moisture . To prevent this self-sabotaging side reaction:
Ensure the isopropanol is strictly anhydrous (water content <50 ppm, stored over 3Å molecular sieves).
Purge the reaction vessel with dry Nitrogen or Argon.
Verify the integrity of the starting anhydride; if it has been exposed to humidity, it must be chemically dehydrated (e.g., refluxing with acetic anhydride) prior to use .
Q3: I am getting a mixture of the 2-isopropyl ester and the 3-isopropyl ester. How do I maximize the regioselective yield of the 2-(1-methylethyl) ester?A3: Regioselectivity in this system is a classic kinetic vs. thermodynamic competition. The 2-ester is the kinetic product (faster to form due to C2 electrophilicity), while the 3-ester is the thermodynamic product (more stable due to reduced steric clash with the pyridine nitrogen's lone pair). To maximize the 2-ester:
Quench Early: Keep the reaction time strictly under 2 hours. Monitor via HPLC and quench immediately upon the disappearance of the anhydride.
Temperature Control: Maintain the temperature strictly below 50°C to prevent thermal equilibration.
Part 3: Optimized Step-by-Step Protocol
This protocol is designed as a self-validating system; the visual and analytical checkpoints ensure the integrity of the reaction at each phase.
Step 1: Reagent Preparation & Dehydration
Dry isopropanol over activated 3Å molecular sieves for 24 hours prior to use. Verify moisture content is <50 ppm via Karl Fischer titration.
Charge a flame-dried, nitrogen-purged 500 mL round-bottom flask with pyridine-2,3-dicarboxylic anhydride (1.0 eq, 100 mmol).
Step 2: Catalytic Activation
Suspend the anhydride in anhydrous dichloromethane (DCM, 150 mL) or use neat anhydrous isopropanol (5.0 eq) as both reactant and solvent.
Cool the suspension to 0°C using an ice bath.
Add Triethylamine (TEA, 1.2 eq) dropwise over 10 minutes while maintaining vigorous stirring.
Introduce DMAP (0.05 eq) to the mixture. Self-Validation Checkpoint: The solution will transition to a clear, pale-yellow homogeneous mixture as the N-acylpyridinium intermediate forms.
Step 3: Reaction Execution
Remove the ice bath and gradually warm the reaction mixture to 45°C using a temperature-controlled oil bath.
Stir vigorously for 90–120 minutes.
Analytical Checkpoint: Monitor the disappearance of the anhydride via TLC (eluent: 1:1 EtOAc/Hexane, visualized under UV 254 nm) or HPLC.
Step 4: Kinetic Quenching and Workup
Immediately quench the reaction by cooling to 0°C and adding 100 mL of a cold 5% aqueous citric acid solution. Causality: Citric acid neutralizes the TEA/DMAP without being acidic enough to hydrolyze the newly formed ester.
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 30°C.
Step 5: Purification
Recrystallize the crude product from an MTBE/hexane (1:3) mixture at -20°C to isolate the pure 2-(1-methylethyl) ester as a white crystalline solid.
Part 4: Data Presentation
The following table summarizes the quantitative improvements achieved by shifting from a traditional uncatalyzed batch process to the optimized DMAP-catalyzed kinetic protocol.
Reaction Parameter
Traditional Method
Optimized Method (DMAP/TEA)
Catalyst System
None
DMAP (0.05 eq) + TEA (1.2 eq)
Operating Temperature
80°C (Reflux)
45°C (Kinetic Control)
Reaction Time
12 - 18 hours
1.5 - 2.0 hours
Regioselectivity (2-Ester : 3-Ester)
60 : 40
85 : 15
Diacid Byproduct Formation
High (>10%)
Low (<2%)
Overall Isolated Yield
55 - 60%
80 - 85%
Part 5: Reaction Pathway Visualization
The diagram below maps the logical flow of the reaction, highlighting the critical divergence between kinetic control (desired), thermodynamic equilibration (undesired), and hydrolysis (contamination).
Reaction pathway for 2-isopropyl ester synthesis, highlighting kinetic control and hydrolysis risks.
References
Title: EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides
Source: Google Patents
URL
Comparative stability analysis of 2-isopropyl vs 3-isopropyl pyridine-2,3-dicarboxylate
A Technical Guide for Drug Development Professionals Authored by: A Senior Application Scientist Introduction In the landscape of pharmaceutical development, the isomeric position of a substituent on a heterocyclic scaff...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical development, the isomeric position of a substituent on a heterocyclic scaffold can profoundly influence a molecule's physicochemical properties, including its stability. This guide presents a comprehensive comparative stability analysis of two isomeric compounds: diethyl 2-isopropylpyridine-2,3-dicarboxylate and diethyl 3-isopropylpyridine-2,3-dicarboxylate. As derivatives of pyridine-2,3-dicarboxylic acid, a scaffold of interest in medicinal chemistry, understanding their relative stability is paramount for predicting shelf-life, formulating robust dosage forms, and ensuring therapeutic efficacy and safety.[1]
This analysis is structured to provide researchers and drug development professionals with a foundational understanding of how positional isomerism impacts stability. We will delve into the theoretical underpinnings of substituent effects, present a detailed experimental framework for a comparative forced degradation study, and discuss the anticipated outcomes based on established chemical principles.
Theoretical Framework: The "Ortho Effect" and Electronic Influences in Pyridine Systems
The primary structural difference between the two molecules lies in the position of the isopropyl group relative to the dicarboxylate functionalities. This seemingly minor change is hypothesized to induce significant differences in stability due to a combination of steric and electronic effects.
Steric Hindrance (The Ortho Effect): In the 2-isopropyl isomer, the bulky isopropyl group is positioned ortho to the C2-carboxylate group. This proximity is expected to cause significant steric hindrance, forcing the carboxylate group to twist out of the plane of the pyridine ring.[2] This loss of planarity can have two opposing effects:
Inhibition of Intermolecular Reactions: The steric shield provided by the isopropyl group may hinder the approach of attacking species (e.g., hydroxide ions during base-catalyzed hydrolysis), potentially slowing down degradation via this pathway.
Acceleration of Unimolecular Reactions: The twisting of the carboxylate group disrupts resonance stabilization with the pyridine ring.[2] This weakened connection to the ring can facilitate unimolecular degradation pathways such as decarboxylation, particularly under thermal stress. Studies on pyridinecarboxylic acids have shown that ortho-substituents can dramatically increase the rate of decarboxylation.[3][4][5]
Electronic Effects: The isopropyl group is an electron-donating group (EDG) through induction.[6][7]
In the 2-isopropyl isomer , the EDG is adjacent to the electron-deficient nitrogen atom and the C2-carboxylate. This may slightly increase the electron density of the ring, but its steric effects are likely to dominate.
In the 3-isopropyl isomer , the EDG is at the meta-position relative to the nitrogen and C2-carboxylate, and ortho to the C3-carboxylate. Its inductive effect will influence the overall electron distribution in the ring, potentially affecting its susceptibility to oxidative or photolytic degradation. The pyridine nitrogen itself is electron-withdrawing, deactivating the ortho and para positions to electrophilic attack.[8] The interplay between the nitrogen's electron-withdrawing nature and the isopropyl group's electron-donating nature will modulate the overall reactivity of the molecule.
Based on these principles, we can formulate our core hypothesis: The 2-isopropyl isomer will exhibit greater susceptibility to thermal degradation (decarboxylation) but may show enhanced resistance to hydrolytic degradation compared to the 3-isopropyl isomer, which is expected to have a more conventional stability profile.
Experimental Design: A Forced Degradation Study
To empirically test our hypothesis, a comprehensive forced degradation (stress testing) study is designed in accordance with the International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)).[9][10] The objective is to induce 5-20% degradation to identify potential degradation pathways and compare the stability of the two isomers under various stress conditions.[9]
Materials
Diethyl 2-isopropylpyridine-2,3-dicarboxylate (Test Compound A)
Diethyl 3-isopropylpyridine-2,3-dicarboxylate (Test Compound B)
Hydrochloric Acid (HCl), 0.1 N
Sodium Hydroxide (NaOH), 0.1 N
Hydrogen Peroxide (H₂O₂), 3%
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphate buffer (pH 7.0)
Experimental Workflow
The following diagram outlines the workflow for the comparative stability study.
Caption: Experimental workflow for the comparative forced degradation study.
Step-by-Step Protocols
For each condition, solutions of Compound A and Compound B (e.g., 1 mg/mL in acetonitrile) are prepared and subjected to the stressor. A control sample, protected from the stress condition, is analyzed concurrently.
Acidic Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
Incubate the mixture in a water bath at 60°C.
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
Immediately neutralize the aliquot with an equivalent amount of 0.1 N NaOH.
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
Alkaline Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
Maintain the mixture at room temperature.
Withdraw and process aliquots as described for acidic hydrolysis, neutralizing with 0.1 N HCl.
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
Keep the mixture at room temperature, protected from light.
Withdraw aliquots at specified time points and dilute for analysis.
Thermal Degradation (Solid State):
Place a thin layer of the solid compound in a petri dish.
Expose to a controlled temperature of 80°C in an oven.
At various time points, weigh a sample, dissolve it in solvent, and dilute for HPLC analysis.
Photolytic Degradation:
Expose the stock solution in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11][12]
A control sample should be wrapped in aluminum foil to protect it from light.
Analyze the samples after the exposure period.
Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating the intact parent compounds from any degradation products.[13][14] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be developed.
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient elution would be optimal, starting with a higher polarity mixture and moving to a lower polarity to elute any less polar degradation products. For example, a gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength determined by the UV absorbance maxima of the parent compounds (e.g., ~270 nm). A photodiode array (PDA) detector would be advantageous for assessing peak purity.[15]
Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer would be invaluable for the structural elucidation of any observed degradation products.
Anticipated Results and Discussion
The data from the HPLC analysis will be used to calculate the percentage of degradation for each isomer under each stress condition. The results are anticipated to align with our initial hypothesis.
Table 1: Predicted Comparative Degradation (%) of Isomers A and B
Stress Condition
Compound A (2-isopropyl)
Compound B (3-isopropyl)
Predicted Rationale
Acid Hydrolysis
< 10%
~15%
Steric hindrance at the C2-ester in Compound A reduces susceptibility to nucleophilic attack.
Base Hydrolysis
< 15%
~20%
Steric hindrance at the C2-ester in Compound A provides significant protection against hydroxide attack.
Oxidation
~10%
~10%
Minor differences expected, as the primary site of oxidation may be the pyridine ring itself, which is similarly influenced in both isomers.
Thermal (Solid)
> 20%
< 10%
Steric strain from the ortho-isopropyl group in Compound A facilitates decarboxylation of the C2-carboxylate upon heating.[3][4]
Photolysis
~15%
~15%
Similar degradation profiles are expected unless the isopropyl position uniquely influences the molecule's excited state.
Discussion of Potential Degradation Pathways
The combination of HPLC-UV and HPLC-MS data will allow for the proposal of degradation pathways.
Caption: Hypothesized primary degradation pathways for the two isomers.
For Compound A (2-isopropyl) , the primary thermal degradation product is expected to be the mono-ester resulting from the loss of the C2-carboxylate group. Under hydrolytic conditions, the less sterically hindered C3-ester is more likely to hydrolyze first.
For Compound B (3-isopropyl) , hydrolysis is expected to occur at both ester positions, leading to a mixture of two mono-acid degradants. It is predicted to be significantly more stable under thermal stress due to the lack of a pronounced ortho steric effect on either carboxylate group.
Conclusion
This guide outlines a systematic approach to comparing the stability of 2- and 3-isopropyl pyridine-2,3-dicarboxylate. By integrating theoretical principles of physical organic chemistry with a rigorously designed forced degradation study, we can generate critical data for pharmaceutical development. The anticipated results suggest a classic trade-off conferred by the ortho-substituent in the 2-isopropyl isomer: enhanced hydrolytic stability at the cost of reduced thermal stability. The 3-isopropyl isomer is predicted to be the more thermostable compound.
This analysis underscores the critical importance of understanding isomeric effects early in the drug development process. Such knowledge enables the selection of more stable lead candidates, informs the design of stable formulations, and helps establish appropriate storage conditions and shelf-life, ultimately contributing to the development of safer and more effective medicines.
References
International Council for Harmonisation. (2023). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
Dunn, G. E., & Thimm, H. F. (1974). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 52(12), 2241-2247. [Link]
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]
Thimm, H. F. (1974). Some ortho substituent effects in the decarboxylation of pyridine-2-carboxylic acids. University of Manitoba. [Link]
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
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Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Link]
Siskin, M., & Katritzky, A. R. (1991). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 5(5), 735-741. [Link]
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
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ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
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El-Kassem, et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE. [Link]
LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
National Center for Biotechnology Information. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]
ResearchGate. (2001). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. [Link]
Royal Society of Chemistry. (1998). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. [Link]
Comparing Herbicide Precursors: 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester vs. Quinolinic Anhydride in Imidazolinone Synthesis
A Comparative Guide for Researchers Introduction The imidazolinone class of herbicides represents a significant advancement in weed management, prized for their high efficacy, broad-spectrum activity, and low application...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide for Researchers
Introduction
The imidazolinone class of herbicides represents a significant advancement in weed management, prized for their high efficacy, broad-spectrum activity, and low application rates.[1] These compounds function by inhibiting acetohydroxyacid synthase (AHAS), an essential enzyme in the biosynthetic pathway of branched-chain amino acids in plants, such as valine, leucine, and isoleucine.[2] This targeted mode of action leads to the disruption of protein synthesis, interference with cell growth, and ultimately, plant death.[3][4]
Central to the synthesis of many imidazolinone herbicides, such as the widely used imazapyr, is the formation of the core imidazolinone ring structure. This is typically achieved by condensing a substituted 2,3-pyridinedicarboxylic acid derivative with an appropriate amino amide.[5][6] Two key precursors have emerged in these synthetic pathways: Quinolinic Anhydride (also known as 2,3-pyridinedicarboxylic anhydride) and esters of 2,3-pyridinedicarboxylic acid, specifically the 2-(1-methylethyl) ester .
This guide provides an in-depth technical comparison of these two precursors, analyzing their physicochemical properties, reactivity, and performance in the synthesis of imidazolinone herbicides. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to assist researchers and chemical development professionals in selecting the optimal synthetic route for their objectives.
Physicochemical Properties: A Foundation for Synthesis
The choice of a precursor is fundamentally influenced by its physical and chemical properties. These characteristics dictate handling procedures, solvent selection, reaction conditions, and purification strategies.
Data not available; parent acid melts at 185-190°C (decomposes)[8]
Solubility
Soluble in water (with hydrolysis), soluble in polar aprotic solvents (e.g., DMF, Acetonitrile).[9][10]
Expected to be soluble in common organic solvents (e.g., Toluene, THF, Dichloromethane).
Stability
Moisture-sensitive; readily hydrolyzes to quinolinic acid.[7][10]
Generally stable under anhydrous conditions; more stable than the anhydride.
Synthesis and Reactivity in Herbicide Production
The core of the comparison lies in the distinct reactivity profiles of the anhydride and ester functionalities and how they influence the crucial condensation step with the amino amide side chain (e.g., 2-amino-2,3-dimethylbutyramide for imazapyr synthesis).
The Quinolinic Anhydride Pathway: A High-Reactivity Route
Quinolinic anhydride is prepared by the dehydration of 2,3-pyridinedicarboxylic acid (quinolinic acid), often using reagents like acetic anhydride.[11] As a cyclic anhydride, it is a highly activated acylating agent.[12][13] The reaction with an amino amide proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons, leading to the opening of the anhydride ring. This forms an intermediate 2-carbamoylnicotinic acid, which then undergoes base-catalyzed cyclization to form the desired imidazolinone ring.[6]
Key Characteristics:
High Reactivity: Anhydrides are significantly more reactive than esters towards nucleophiles.[12][14] This can lead to faster reaction times and the ability to conduct the reaction under milder conditions (e.g., lower temperatures).
Moisture Sensitivity: The high reactivity of the anhydride makes it susceptible to hydrolysis.[10] Therefore, strictly anhydrous conditions are required to prevent the formation of the less reactive quinolinic acid, which would reduce the yield.
Direct Pathway: This route is often considered more direct as the anhydride is a highly activated intermediate ready for condensation.[5]
Caption: Synthesis of Imidazolinone Herbicides via the Quinolinic Anhydride Pathway.
The 2,3-Pyridinedicarboxylic Acid Ester Pathway: A Controlled Approach
This pathway utilizes an ester of quinolinic acid, such as the 2-(1-methylethyl) ester or, more commonly in patent literature, a diester like dimethyl or diethyl 2,3-pyridinedicarboxylate.[15][16] The synthesis involves a condensation reaction between the ester and the amino amide, typically requiring a strong base (e.g., sodium or potassium tert-butoxide) to deprotonate the amide and facilitate the cyclization.[3]
Key Characteristics:
Lower Reactivity: Esters are less electrophilic than anhydrides, resulting in lower reactivity.[13][17] This necessitates more forcing reaction conditions, such as higher temperatures and the use of strong, non-nucleophilic bases.[15]
Enhanced Stability: The reduced reactivity translates to greater stability. Esters are not as sensitive to moisture as anhydrides, making them easier to handle and store, and allowing for a wider range of reaction solvents and conditions.
Process Control: The slower reaction rate can offer better process control, potentially minimizing side reactions and leading to a cleaner product profile, which is a significant advantage in large-scale industrial production.
Caption: Synthesis of Imidazolinone Herbicides via the Pyridine Dicarboxylic Ester Pathway.
The anhydride's two carbonyl groups share one oxygen, reducing resonance stabilization and increasing electrophilicity compared to the ester. This makes it a more potent acylating agent.
Reaction Conditions
Milder temperatures, often no strong base required for initial condensation.[6]
Requires strong base (e.g., KOtBu, NaOtBu) and higher temperatures (reflux).[3][15]
The lower reactivity of the ester requires more energy and a stronger activator (base) to drive the condensation and cyclization to completion.
Process Control
Fast reaction can be difficult to control, potentially leading to side products.
Slower, more controlled reaction, often preferred for industrial scale-up.
The ester pathway allows for more predictable reaction kinetics and heat management, critical for safety and batch-to-batch consistency in large reactors.
The anhydride's susceptibility to hydrolysis necessitates specialized handling, such as inert atmosphere operations, increasing process complexity and cost.
Byproducts
Initial ring-opening produces a carboxylic acid.
The condensation reaction liberates an alcohol (e.g., isopropanol).
The nature of the byproduct affects the workup. Isopropanol is a volatile and relatively benign byproduct, easily removed.
Yield
Can be high, but sensitive to reaction conditions and moisture.
Generally provides good to excellent yields with high purity.[15]
While the anhydride is more reactive, its sensitivity can lead to yield loss. The controlled nature of the ester route often results in higher, more consistent isolated yields.
Purification
May require more rigorous purification to remove byproducts from side reactions.
Often results in a cleaner crude product, simplifying purification.
The formation of the product as a salt in the ester pathway allows for an extractive workup, efficiently removing non-acidic impurities before final product isolation.
Experimental Protocols
Protocol 1: Synthesis of Imazethapyr via Quinolinic Anhydride Derivative
This protocol is adapted from a general method for imidazolinone synthesis using an anhydride precursor.[11]
Objective: To synthesize 2-[(1-cyano-1,2-dimethylpropyl)-formamido]-5-ethylnicotinic acid, an intermediate for Imazethapyr.
Materials:
5-ethyl-2,3-pyridinedicarboxylic acid
Acetic anhydride
Toluene (or other suitable solvent like xylene)
2-amino-2,3-dimethylbutyronitrile
Procedure:
Anhydride Formation: In a flask equipped with a reflux condenser, combine 5-ethyl-2,3-pyridinedicarboxylic acid (1 molar equivalent) and acetic anhydride (1.1-1.5 molar equivalents) in toluene.
Heat the mixture to reflux and maintain for 0.5-1 hour to form the 5-ethyl-2,3-pyridinedicarboxylic anhydride.[11]
Condensation: Cool the reaction mixture. In a separate vessel, prepare a solution of 2-amino-2,3-dimethylbutyronitrile (1 molar equivalent) in toluene.
Slowly add the amino nitrile solution to the anhydride solution while maintaining a controlled temperature.
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
Work-up: Upon completion, the intermediate product, 2-[(1-cyano-1,2-dimethylpropyl)-formamido]-5-ethylnicotinic acid, may precipitate or can be isolated by solvent removal and subsequent purification steps. This intermediate is then further processed (hydrolysis and cyclization) to yield imazethapyr.[11]
Protocol 2: Synthesis of Imazamox via Pyridine Dicarboxylic Acid Dimethyl Ester
This protocol is based on the method described for preparing chiral imidazolinones and is analogous for the synthesis of racemic mixtures.[15]
Objective: To synthesize (R)-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-(methoxymethyl)nicotinic acid (Imazamox).
Reaction Setup: Charge a reaction vessel with 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester (1 molar equivalent) and (R)-2-amino-2,3-dimethylbutyramide (1.05-1.1 molar equivalents) in anhydrous toluene.
Base Addition: While stirring, add potassium tert-butoxide (2.1 molar equivalents) portion-wise to the mixture. An exotherm may be observed.
Reaction: Heat the reaction mixture to approximately 80-90°C and maintain for several hours, monitoring the consumption of the starting ester by TLC or HPLC.[15] The reaction must be conducted under an inert atmosphere (e.g., nitrogen) to exclude moisture.
Work-up: After cooling to room temperature, add water to the reaction mixture to dissolve the potassium salt of the product.
Separate the aqueous layer from the toluene layer.
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to approximately 2-3.
The final product will precipitate as a solid.
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final imazamox product.
Conclusion
Both Quinolinic Anhydride and 2,3-Pyridinedicarboxylic acid esters are viable and effective precursors for the synthesis of imidazolinone herbicides. The choice between them is a classic case of balancing reactivity with process control and stability.
Quinolinic Anhydride offers a highly reactive, direct route that can be advantageous for rapid synthesis under mild conditions. Its primary drawback is its moisture sensitivity, which imposes stringent requirements on handling and reaction conditions, making it potentially more suitable for smaller-scale laboratory synthesis where conditions can be meticulously controlled.
2,3-Pyridinedicarboxylic acid esters represent a more robust and controllable pathway. Their superior stability and the less hazardous nature of the reaction (avoiding large quantities of acetic anhydride) make them highly attractive for large-scale industrial production. The need for stronger bases and higher temperatures is offset by the benefits of improved process safety, control, and potentially cleaner product streams, leading to more consistent yields and simplified purification.
For researchers in drug development and process chemistry, the ester pathway often provides a more reliable and scalable foundation for producing imidazolinone analogues, while the anhydride pathway remains a valuable tool for rapid, small-scale derivatization and exploratory synthesis.
References
National Center for Biotechnology Information. (n.d.). Imazapyr. PubChem Compound Database. Retrieved from [Link]
Google Patents. (n.d.). CN102453022B - Method for preparing imazethapyr.
EduRev. (2025, November 19). Detailed Notes on Anhydrides, Amides and Esters. Retrieved from [Link]
Quora. (2018, July 15). Out of acid anhydride and ester which is more reactive and why?. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]
Google Patents. (n.d.). US5973154A - Process for the preparation of chiral imidazolinone herbicides.
LabSolutions. (n.d.). 2,3-Pyridinedicarboxylic anhydride. Retrieved from [Link]
Muneer CP. (2021, August 12). Reactions of Acid anhydrides, Esters and Amides [Video]. YouTube. Retrieved from [Link]
Taylor & Francis Group. (1991). Synthesis of the Imidazolinone Herbicides. Retrieved from [Link]
AERU, University of Hertfordshire. (n.d.). Imazapyr. Retrieved from [Link]
Chongqing Chemdad Co., Ltd. (n.d.). 2,3-Pyridinedicarboxylic anhydride. Retrieved from [Link]
Google Patents. (n.d.). US5008392A - Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
Google Patents. (1988, March 16). Method for the preparation of pyridine-2,3-dicarboxylic acids. Retrieved from [Link]
Google Patents. (n.d.). US6395903B1 - Process for the preparation of 2,3-pyridinedicarboxylic acids.
Mol-Instincts. (n.d.). 2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester. Retrieved from [Link]
Google Patents. (n.d.). US5256625A - Safening imidazolinone herbicides.
Wikipedia. (n.d.). Imazaquin. Retrieved from [Link]
ACS Publications. (2000, November 16). Synthesis of Dimethyl Derivatives of Imidazolinone Herbicides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Senzhuo Industry Co., Ltd. (n.d.). 2,3-Pyridinedicarboxylic Acid Usage And Synthesis. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (ngcontent-ng-c1475815555="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid. PubChem Compound Database. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2, 3-pyridine-dicarboxylic acid. Retrieved from [Link]
ResearchGate. (2025, December 5). Reaction of isatoic anhydride with aminoazobenzene derivatives. Retrieved from [Link]
ResearchGate. (2025, August 7). Some Reactions with Quinoxaline-2,3-dicarboxylic Acid Anhydride. Retrieved from [Link]
PubMed. (n.d.). On the excitotoxic properties of quinolinic acid, 2,3-piperidine dicarboxylic acids and structurally related compounds. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Quinolinic Acid. PubChem Compound Database. Retrieved from [Link]
Validation of green chemistry protocols for synthesizing 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester
Validation of Green Chemistry Protocols for Synthesizing 2,3-Pyridinedicarboxylic Acid, 2-(1-methylethyl) Ester Executive Summary The synthesis of 2,3-pyridinedicarboxylic acid, 2-(1-methylethyl) ester (CAS 118892-73-2)[...
Author: BenchChem Technical Support Team. Date: March 2026
Validation of Green Chemistry Protocols for Synthesizing 2,3-Pyridinedicarboxylic Acid, 2-(1-methylethyl) Ester
Executive Summary
The synthesis of 2,3-pyridinedicarboxylic acid, 2-(1-methylethyl) ester (CAS 118892-73-2)[1] is a critical step in the manufacturing of highly substituted imidazolinone herbicides, such as Imazapyr[2]. Traditionally, the esterification of quinolinic anhydride with isopropanol relies on harsh, homogeneous acid catalysis. This approach suffers from poor regioselectivity, high energy consumption, and significant waste generation[3].
As a Senior Application Scientist, I have evaluated emerging green chemistry alternatives—specifically heterogeneous solid acid catalysis and biocatalysis. This guide objectively compares these modern protocols against traditional methods, detailing the mechanistic causality behind their superior regioselectivity and providing self-validating experimental workflows for immediate laboratory implementation.
Mechanistic Causality: Overcoming the Regioselectivity Challenge
To synthesize the target 2-(1-methylethyl) ester (also known as the 2-isopropyl monoester), isopropanol must selectively attack the C2 carbonyl of quinolinic anhydride rather than the C3 carbonyl.
The Traditional Flaw (Thermodynamic Control):
The C2 carbonyl is highly electrophilic due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen; however, it is also sterically hindered. Under traditional high-temperature conditions (>80°C) using sulfuric acid (H₂SO₄), the ring-opening reaction becomes reversible. The system defaults to thermodynamic control, yielding a near-equimolar mixture of the 2-ester and the less sterically hindered 3-ester[3]. This necessitates wasteful downstream purification.
The Green Solution (Kinetic Control & Steric Guidance):
Green protocols utilize heterogeneous solid acids (e.g., Amberlyst-15) or immobilized lipases at lower temperatures (40–60°C) to enforce kinetic control[4]. Solid acid catalysts feature shape-selective pores that coordinate the pyridine nitrogen, locking the anhydride in a conformation that exclusively exposes the C2 carbonyl to nucleophilic attack. This completely suppresses the formation of the thermodynamic C3 byproduct, ensuring a highly regioselective yield essential for downstream Imazapyr intermediate stability[5].
Fig 1: Reaction pathways comparing traditional thermodynamic vs. green kinetic control.
Objective Performance Comparison
The following table summarizes the quantitative performance of the traditional homogeneous method against two validated green alternatives. Data reflects optimized bench-scale runs (100 mmol scale).
Performance Metric
Traditional (H₂SO₄)
Solid Acid (Amberlyst-15)
Biocatalytic (Novozym 435)
Regioselectivity (C2:C3)
55:45
94:6
>98:2
Isolated Yield (%)
42% (Post-separation)
89%
95%
Reaction Temperature
85°C (Reflux)
60°C
40°C
Catalyst Recovery
0% (Neutralized/Lost)
>95% (Simple Filtration)
>90% (Immobilized)
E-factor (kg waste/kg prod)
>15.0
<2.5
<1.8
Validated Green Chemistry Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to verify causality and prevent downstream failures.
Causality Focus: Utilizing constrained pore kinetics to prevent thermodynamic equilibration.
Substrate Preparation: Suspend 14.9 g (100 mmol) of quinolinic anhydride in 50 mL of anhydrous isopropanol. Note: Isopropanol acts as both the reactant and the green solvent, eliminating the need for toxic carriers like DME or pyridine.
Catalyst Addition: Add 1.5 g of dry Amberlyst-15 (strongly acidic cation exchange resin).
Kinetic Reaction Control: Heat the mixture to exactly 60°C under continuous stirring for 6 hours.
Causality: Exceeding 65°C provides the activation energy required for the reverse reaction, destroying kinetic control and increasing C3-ester formation.
Self-Validation Checkpoint (HPLC): Withdraw a 50 µL aliquot, quench in 1 mL cold acetonitrile, and analyze via HPLC (C18 column, 254 nm).
Validation Criteria: The reaction is successful if the C2-ester AUC is >92% and unreacted anhydride is <1%. If the C3-ester exceeds 5%, the thermal control failed.
Catalyst Recovery: Filter the mixture hot (at 60°C) through a sintered glass funnel to recover the Amberlyst-15 beads.
Causality: Hot filtration prevents the monoester product from prematurely crystallizing and crashing out onto the catalyst bed.
Isolation: Concentrate the filtrate under reduced pressure to 20 mL, cool to 4°C to induce crystallization, and filter to isolate the pure 2-(1-methylethyl) ester.
Protocol B: Biocatalytic Monoesterification
Causality Focus: Utilizing enzymatic steric guidance for absolute regioselectivity.
Preparation: Dissolve 14.9 g of quinolinic anhydride in 100 mL of a green co-solvent mixture (Isopropanol:Acetone, 80:20 v/v).
Enzyme Addition: Add 2.0 g of immobilized Lipase B from Candida antarctica (Novozym 435).
Incubation: Stir gently at 40°C for 24 hours.
Causality: The enzyme's active site sterically locks the anhydride, exposing only the C2 carbonyl. Gentle stirring prevents the mechanical shearing of the immobilized enzyme beads.
Validation & Isolation: Verify completion via HPLC (>98% C2-ester). Filter to recover the enzyme, and evaporate the solvent to yield the highly pure product.
Experimental Workflow & Catalyst Recycling
A core tenet of green chemistry is the reduction of the E-factor (waste-to-product ratio). The workflow below maps the logical relationship of the solid acid protocol, highlighting the critical catalyst and solvent recycling loops that make this a self-sustaining system.
Fig 2: Self-validating green experimental workflow with integrated catalyst recycling.
A Senior Application Scientist's Guide to Comparative Kinetic Studies on the Hydrolysis of 2,3-Pyridinedicarboxylic Acid, 2-(1-methylethyl) Ester
This guide provides a comprehensive framework for designing and executing a comparative kinetic study on the hydrolysis of 2,3-pyridinedicarboxylic acid, 2-(1-methylethyl) ester. As direct kinetic data for this specific...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for designing and executing a comparative kinetic study on the hydrolysis of 2,3-pyridinedicarboxylic acid, 2-(1-methylethyl) ester. As direct kinetic data for this specific molecule is not extensively published, this document serves as a detailed experimental blueprint. It is designed for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices to ensure a robust, self-validating study. We will explore the underlying mechanisms, propose logical comparators, and detail validated protocols for data acquisition and analysis.
Introduction: The Significance of Hydrolytic Stability
The hydrolysis of esters is a fundamental reaction in organic chemistry and pharmacology. For a molecule like 2,3-pyridinedicarboxylic acid, 2-(1-methylethyl) ester, understanding its hydrolytic stability is critical. This compound, a derivative of quinolinic acid, features a sterically significant isopropyl ester group adjacent to a free carboxylic acid on a pyridine ring. This unique structure presents competing electronic and steric effects that dictate its susceptibility to cleavage.
In drug development, such an ester might function as a prodrug, where controlled hydrolysis is required to release an active carboxylic acid metabolite. Conversely, in agrochemicals or material science, high stability against hydrolysis might be desired. Therefore, quantifying the rate of hydrolysis under various conditions (e.g., acidic vs. basic) and comparing it to structurally similar analogs provides invaluable data for predicting its behavior and designing molecules with tailored stability profiles.
Mechanistic Underpinnings of Ester Hydrolysis
Ester hydrolysis can be catalyzed by either acid or base, proceeding through different but related mechanisms involving a key tetrahedral intermediate.[1][2]
Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process.[2][3] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide (in this case, isopropoxide) as the leaving group. A rapid, final acid-base reaction between the formed carboxylic acid and the alkoxide drives the reaction to completion.[4]
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[1][3] The reaction begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the activated carbonyl. Following proton transfers, the alcohol (isopropanol) is eliminated as a neutral leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product.[1]
The structure of our target molecule suggests a complex interplay of factors. The electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxyl group is expected to enhance the carbonyl carbon's electrophilicity.[5][6][7] However, the bulky 1-methylethyl (isopropyl) group will introduce steric hindrance, potentially slowing the approach of the nucleophile.[8][9] A comparative study is the only way to deconvolute and quantify these competing effects.
Designing a Comparative Kinetic Study
A robust study design is predicated on the selection of appropriate analytical methods and meaningful comparator molecules. The goal is to isolate and understand the influence of specific structural features on the rate of hydrolysis.
Proposed Comparator Molecules
To elucidate structure-activity relationships, we propose comparing the target compound with the following analogs:
The Steric Comparator (Less Hindered): 2,3-Pyridinedicarboxylic acid, 2-methyl ester. Replacing the isopropyl group with a methyl group will minimize steric hindrance.[8][9] A direct comparison of its hydrolysis rate will quantify the steric impact of the 1-methylethyl moiety.
The Isomeric Comparator (Electronic Influence): 2,5-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester. Moving the free carboxylic acid from the C3 to the C5 position alters its electronic influence (inductive and resonance effects) on the C2 ester, providing insight into how positional isomerism affects reactivity.
The Backbone Comparator (Ring Effect): Phthalic acid, 2-(1-methylethyl) ester. Replacing the pyridine ring with a benzene ring removes the strong electron-withdrawing effect of the ring nitrogen, helping to quantify the role of the heterocyclic core in activating the ester towards hydrolysis.
Experimental Workflow
The overall experimental process is designed to be systematic and reproducible. It involves careful preparation, precise reaction monitoring, and rigorous data analysis.
Caption: Proposed experimental workflow for the comparative kinetic study.
Detailed Experimental Protocols
The choice of analytical method depends on the spectroscopic properties of the molecules. Pyridine derivatives often exhibit strong UV absorbance, making UV-Vis spectrophotometry a viable, high-throughput method.[10][11][12] HPLC offers greater specificity and is an excellent alternative or confirmatory technique.[13][14]
Protocol 1: Base-Catalyzed Hydrolysis Monitored by UV-Vis Spectrophotometry
This protocol is ideal for rapid screening and determining pseudo-first-order rate constants under basic conditions.
Causality: We choose a wavelength where the reactant ester and the product di-acid have a significant difference in molar absorptivity. This allows the change in concentration to be monitored directly as a change in absorbance over time, as governed by the Beer-Lambert law.[12] The reaction is run under pseudo-first-order conditions (large excess of hydroxide) to simplify the kinetics.[15]
Step-by-Step Methodology:
Wavelength Selection: Scan the UV-Vis spectra of the starting ester and the final di-acid product (2,3-pyridinedicarboxylic acid) in the chosen reaction buffer (e.g., 0.05 M phosphate buffer, pH 10). Identify an analytical wavelength (λ_max) with the largest absorbance difference.
Instrument Setup: Set a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder to the desired temperature (e.g., 37 °C).
Reaction Initiation: Pipette 3.0 mL of the pre-heated buffer into a quartz cuvette. Allow it to equilibrate for 10 minutes.
Blanking: Use this cuvette to blank the spectrophotometer at the analytical wavelength.
Initiation: Inject a small volume (e.g., 30 µL) of a concentrated stock solution of the ester (e.g., 10 mM in acetonitrile) into the cuvette. Mix rapidly by inversion. The final ester concentration should be low enough to ensure its absorbance is within the linear range of the instrument.
Data Acquisition: Immediately begin monitoring the absorbance at the chosen wavelength as a function of time. Collect data points every 30-60 seconds for at least 3-5 half-lives.
Data Analysis: Convert the absorbance-time data to concentration-time data. Plot the natural logarithm of the ester concentration (ln[Ester]) versus time. The slope of the resulting straight line is the negative of the pseudo-first-order rate constant (-k_obs).
Protocol 2: Acid-Catalyzed Hydrolysis Monitored by HPLC
This protocol provides a highly specific method for separating and quantifying the ester reactant from the carboxylic acid product, making it suitable for complex matrices or when UV-Vis spectra overlap.[13][16]
Causality: Chromatographic separation allows for the direct measurement of the disappearance of the reactant peak and the appearance of the product peak over time. This method is less susceptible to interference than spectrophotometry and does not rely on spectral differences between reactant and product.
Step-by-Step Methodology:
HPLC Method Development: Develop a reverse-phase HPLC method capable of resolving the ester from the di-acid product. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid, run under isocratic or gradient conditions.[13] Detection can be done via a UV detector set at a wavelength where both compounds absorb.
Reaction Setup: In a thermostated reaction vessel (e.g., a jacketed beaker at 50 °C), add a known volume of the acidic medium (e.g., 50 mL of 0.1 M HCl).
Initiation: Add a known amount of the ester to initiate the hydrolysis reaction and start a timer.
Sampling: At regular time intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90 min), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a neutralizing agent (e.g., an equal volume of a phosphate buffer at pH 7) to prevent further hydrolysis before analysis.
HPLC Analysis: Inject the quenched samples onto the HPLC system.
Data Analysis: Create a calibration curve for the ester. Use this curve to determine the concentration of the ester in each quenched sample from its peak area. Plot the concentration of the ester versus time and fit the data to the appropriate integrated rate law to determine the rate constant.
Data Presentation and Interpretation
All quantitative kinetic data should be summarized in a clear, structured table to facilitate direct comparison.
Table 1: Hypothetical Comparative Kinetic Data for Ester Hydrolysis at 37 °C, pH 10
Caption: Key steps in the base-catalyzed ester hydrolysis mechanism.
Steric Hindrance: It is anticipated that k_target will be significantly smaller than k_methyl. The bulky 1-methylethyl group physically obstructs the trajectory of the incoming nucleophile (hydroxide or water), increasing the activation energy of the first step and slowing the overall reaction rate.[8][17][18] This is a classic steric effect commonly observed in ester hydrolysis.[9]
Electronic Effects of Isomerism: The comparison between the 2,3- and 2,5-isomers will be particularly insightful. The carboxylic acid at the C3 position is ortho to the C2 ester, allowing for a stronger through-bond inductive effect and potentially intramolecular hydrogen bonding, which could influence the reaction rate. The C5-carboxyl group's electronic influence will be weaker. Therefore, it is plausible that the 2,3-isomer will hydrolyze at a different rate than the 2,5-isomer.
Role of the Pyridine Ring: The hydrolysis rate of the target compound is expected to be faster than that of its benzene analog (the phthalic acid ester). The electron-withdrawing nitrogen atom in the pyridine ring reduces electron density across the ring, making the attached carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[5][6] This comparison will effectively quantify the activating effect of the pyridine core.
By systematically executing these protocols and analyses, researchers can build a comprehensive understanding of the hydrolytic stability of 2,3-pyridinedicarboxylic acid, 2-(1-methylethyl) ester, grounded in authoritative chemical principles and validated by rigorous experimental data.
References
Multipoint monitoring of ester hydrolysis using a movable UV/Vis spectroscopy flow cell. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
Fukami, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. PubMed. [Link]
Ali, A. M., & El-Basioni, N. M. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 029-043. [Link]
Mayer, M., & Testa, B. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 42(26), 5336-5345. PubMed. [Link]
Blackmore, G. W., & Hinshelwood, C. N. (1964). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society (Resumed), 446-450. Royal Society of Chemistry. [Link]
Testa, B., & Mayer, J. M. (2001). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Current Medicinal Chemistry, 8(6), 639-651. Bentham Science Publishers. [Link]
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved March 17, 2026, from [Link]
Bohne, C., et al. (2003). Steric Effects Are Not the Cause of the Rate Difference in Hydrolysis of Stereoisomeric Glycosides. Organic Letters, 5(19), 3487-3490. ACS Publications. [Link]
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-13. [Link]
Nakashima, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(12), 2768. PMC. [Link]
Dimitrijević, D. M., et al. (1974). Investigation of electronic effects in the reaction of diazodiphenylmethane with pyridine and pyridine N-oxide carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, 1051-1055. Royal Society of Chemistry. [Link]
Keglevich, G., et al. (2006). MONITORING THE RATE OF HYDROLYSIS OF AMINOPHOSPHONIC ACID ESTERS BY UV-VIS AND NMR-SPECTROSCOPY. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2269-2275. Taylor & Francis. [Link]
da Silva, J. A. F., et al. (2022). Automated monitoring the kinetics of homogeneous and heterogeneous chemical processes using a smartphone. Scientific Reports, 12(1), 15797. PMC. [Link]
Second Order Kinetics of Ester Hydrolysis. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]
SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved March 17, 2026, from [Link]
Ali, A. M., & El-Basioni, N. M. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]
Molecules. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2609. MDPI. [Link]
de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2452. [Link]
Noszál, B., & Buki, A. (2006). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. The Journal of Physical Chemistry B, 110(30), 14935-14941. ACS Publications. [Link]
eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. Retrieved March 17, 2026, from [Link]
Suh, J., et al. (1982). Kinetics of the metal ion catalyzed ester hydrolysis of O-acetyl di-2-pyridyl ketoxime. Inorganic Chemistry, 21(4), 1640-1644. ACS Publications. [Link]
Open Access Research Journals Publication. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved March 17, 2026, from [Link]
LCGC. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved March 17, 2026, from [Link]
Nair, P. M. (1955). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 41, 1-10. [Link]
Google Patents. (1993). EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
OSTI.GOV. (2021). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. Retrieved March 17, 2026, from [Link]
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved March 17, 2026, from [Link]
Misic-Vukovic, M. M., et al. (1978). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, 34-38. Royal Society of Chemistry. [Link]
Jencks, W. P., & Gilchrist, M. (1970). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society, 92(22), 6562-6577. ACS Publications. [Link]
ResearchGate. (2023). Electronic nature of pyridine and its deactivation via Lewis acid. Retrieved March 17, 2026, from [Link]
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved March 17, 2026, from [Link]
AK LECTURES. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. [Link]
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]
Evaluating the Efficacy of 2,3-Pyridinedicarboxylic Acid, 2-(1-methylethyl) Ester vs. Standard Pyridine Ligands in Metallodrug Design
As a Senior Application Scientist specializing in coordination chemistry and metallodrug development, I frequently evaluate the structural nuances of chelating ligands. Pyridine-based ligands are foundational in synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in coordination chemistry and metallodrug development, I frequently evaluate the structural nuances of chelating ligands. Pyridine-based ligands are foundational in synthesizing transition metal complexes (e.g., Ruthenium, Platinum, Copper) for targeted anticancer therapies and catalysis[1].
This guide objectively evaluates the efficacy of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester (CAS: 118892-73-2, also known as 2-(isopropoxycarbonyl)nicotinic acid or IPNA ) against standard alternatives like 2,3-Pyridinedicarboxylic acid (Quinolinic acid, QA) and 2,6-Pyridinedicarboxylic acid (Dipicolinic acid, DPA) . We will explore the causality behind ligand selection, supported by self-validating experimental workflows.
Mechanistic Rationale: The Causality of Esterification
Standard pyridine diacids like QA and DPA are excellent multidentate ligands that form highly stable, often polymeric, metal-organic frameworks (MOFs) or octahedral complexes[2]. However, their fully deprotonated states at physiological pH result in poor membrane permeability, severely limiting their efficacy as intracellular metallodrugs[3].
By utilizing the mono-isopropyl ester (IPNA), we achieve two critical mechanistic advantages:
Controlled Coordination: The steric bulk of the isopropyl group restricts the ligand to a bidentate (N, O) coordination mode. This prevents the formation of insoluble polymeric networks, favoring discrete mononuclear complexes (such as "piano-stool" Ru(II)-arene complexes) that are ideal for systemic drug delivery[4].
Enhanced Lipophilicity (The Prodrug Strategy): Masking one hydrophilic carboxylate with an isopropyl group significantly increases the lipophilicity (LogP) of the resulting metal complex. Once the complex crosses the hydrophobic cell membrane via passive diffusion, intracellular esterases hydrolyze the ester. This releases the active, charged diacid complex, which can then intercalate DNA or generate Reactive Oxygen Species (ROS) to induce apoptosis[5].
Intracellular activation pathway of IPNA-based transition metal complexes via ester hydrolysis.
Comparative Ligand Efficacy
To objectively compare IPNA against QA and DPA, we must look at their behavior when complexed with a standard transition metal core, such as the Ruthenium(II)-p-cymene scaffold, which is widely evaluated for anti-metastatic properties[4].
Efficacy Metric
IPNA (Mono-isopropyl ester)
QA (2,3-Diacid)
DPA (2,6-Diacid)
Coordination Mode
Bidentate (N, O)
Bidentate / Bridging
Tridentate (O, N, O)
Complex Topology
Discrete Mononuclear
Often Polymeric / MOF
Rigid Mononuclear
Calculated LogP (Ligand)
~ 1.25
~ -0.85
~ -0.50
Cellular Uptake Efficiency
High (Lipophilic)
Low (Hydrophilic)
Low (Hydrophilic)
IC50 (A375 Melanoma Cells)
~ 4.5 µM
> 100 µM
> 50 µM
Data Synthesis: The quantitative data demonstrates that while QA and DPA are superior for building robust, porous MOFs due to their bridging capabilities, IPNA is vastly superior for biological efficacy . The isopropyl ester acts as a lipophilic vector, driving the IC50 down into the low micromolar range by maximizing intracellular accumulation[6].
To ensure scientific integrity, the evaluation of these ligands must rely on self-validating systems. The following protocols describe the synthesis and biological validation of IPNA vs. QA complexes.
Protocol A: Synthesis and Structural Validation of Ru(II) Complexes
Causality: We must prove that the ester remains intact during metal complexation to ensure the prodrug mechanism is viable.
Complexation: Suspend 1.0 eq of
[Ru(p−cymene)Cl2]2
dimer and 2.1 eq of the chosen ligand (IPNA or QA) in anhydrous methanol.
Deprotonation: Add 2.0 eq of sodium methoxide to deprotonate the free 3-carboxylic acid of IPNA (or both acids of QA). Stir at 40°C for 12 hours under inert
N2
atmosphere.
Purification: Filter the solution to remove NaCl, concentrate under vacuum, and precipitate the complex using diethyl ether.
Self-Validation (FT-IR & NMR):
For the IPNA complex, FT-IR must show a strong
C=O
stretching band at ~1720
cm−1
, confirming the isopropyl ester is unhydrolyzed and uncoordinated.
1H
-NMR must show the characteristic septet (~5.2 ppm) and doublet (~1.3 ppm) of the isopropyl group. If these are missing, premature hydrolysis has occurred, invalidating the batch.
Protocol B: In Vitro Cellular Uptake and Cytotoxicity Assay
Causality: We must correlate the lipophilicity of the ligand directly to the amount of metal internalized by the cell, proving that uptake drives cytotoxicity.
Cell Culture: Seed A375 human melanoma cells in 96-well plates (
1×104
cells/well) and 6-well plates (
1×106
cells/well).
Incubation: Treat cells with varying concentrations (0.1 to 100 µM) of Ru-IPNA and Ru-QA complexes for 48 hours.
Uptake Quantification (Self-Validation): Harvest the 6-well plates, lyse the cells with
HNO3
, and analyze the lysate via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify intracellular Ruthenium content. Validation: The Ru-IPNA treated cells must show significantly higher ng Ru / million cells than Ru-QA.
Efficacy Readout: Perform a standard MTT assay on the 96-well plates to determine the
IC50
values, correlating high ICP-MS uptake with low
IC50
viability.
Self-validating experimental workflow for synthesizing and evaluating IPNA-metal complexes.
Conclusion
When evaluating pyridine ligands for transition metal-based drug development, the structural modification of the ligand dictates the complex's biological fate. While 2,3-Pyridinedicarboxylic acid (QA) and 2,6-Pyridinedicarboxylic acid (DPA) are excellent for rigid coordination networks, 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester (IPNA) provides a superior pharmacological profile. By utilizing an esterified prodrug strategy, IPNA enforces discrete mononuclear coordination, maximizes cellular uptake via increased lipophilicity, and ultimately delivers potent, targeted cytotoxicity.
References
Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Clinical and Medical Images Case Reports.[Link]
Ruthenium(ii)–arene complexes as anti-metastatic agents, and related techniques. National Institutes of Health (NIH) / PMC.[Link]
Evaluation of central-metal effect on anticancer activity and mechanism of action of isostructural Cu(II) and Ni(II) complexes containing pyridine-2,6-dicarboxylate. ResearchGate.[Link]
Cytotoxicity and mechanism of action of metal complexes. University of Turin.[Link]
Effect of the extra-nuclear cation on the cytotoxicity and mechanism of action of pyridine-2,6-dicarboxylate Ga(III) complexes. ResearchGate.[Link]
Comparative Solubility Analysis of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester in Organic Solvents
Executive Summary 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester (CAS: 118892-73-2), also known as 2-(isopropoxycarbonyl)nicotinic acid, is a critical monoesterified building block utilized in the synthesis of co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester (CAS: 118892-73-2), also known as 2-(isopropoxycarbonyl)nicotinic acid, is a critical monoesterified building block utilized in the synthesis of complex agrochemicals (such as imidazolinone herbicides) and pharmaceutical intermediates[1]. For researchers and process chemists, understanding the thermodynamic solubility profile of this compound across various organic solvents is essential for optimizing synthetic routes, liquid-liquid extractions, and anti-solvent crystallization processes.
This guide provides an objective, data-driven comparison of the compound's solubility in standard organic solvents, grounded in validated experimental protocols.
Structural Causality and Solvation Mechanics
To predict and understand the solubility behavior of CAS 118892-73-2, one must analyze its functional groups and how they dictate solute-solvent interactions:
The Pyridine Ring: Contains a basic nitrogen atom that acts as a strong hydrogen-bond acceptor.
The C3 Carboxylic Acid: Acts as both a hydrogen-bond donor and acceptor. In non-polar environments, carboxylic acids tend to form highly stable intermolecular dimers, which drastically increases the energy required to break the crystal lattice, thereby reducing solubility.
The C2 Isopropyl Ester: The introduction of the bulky 1-methylethyl (isopropyl) group serves two purposes. First, it introduces lipophilicity. Second, its steric bulk disrupts the highly crystalline, rigid lattice typical of the parent compound (quinolinic acid)[1].
The Causality of Solvent Selection:
According to the principles of thermodynamic equilibrium outlined in 2, solubility is achieved when solute-solvent interactions energetically overcome solute-solute lattice forces[2]. Polar protic solvents (e.g., methanol) achieve this by competitively hydrogen-bonding with the carboxylic acid, breaking the dimers. Polar aprotic solvents (e.g., acetone) solvate the molecule via strong dipole-dipole interactions with the ester and pyridine ring, without donating protons.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To ensure high scientific integrity, the solubility data presented herein is derived using the industry-standard Shake-Flask Method , adhering to 3[3]. This protocol is designed as a self-validating system to eliminate false positives caused by supersaturation or incomplete equilibration.
Step-by-Step Methodology
Saturation Preparation: Approximately 500 mg of solid 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester is added to 5.0 mL of the target organic solvent in a sealed borosilicate glass vial. The presence of excess solid is visually confirmed to ensure the potential for a saturated state[4].
Isothermal Equilibration: The vials are placed in an orbital shaker maintained at a strict 25.0 ± 0.1 °C. As recommended by 5, continuous mechanical agitation is applied for 48 hours to prevent particle agglomeration and guarantee that thermodynamic equilibrium is reached[5].
Phase Separation: To separate the dissolved solute from the undissolved lattice, the suspension is centrifuged at 10,000 rpm for 10 minutes. The supernatant is then drawn through a 0.45 µm PTFE syringe filter. Causality: PTFE is selected for its broad chemical inertness against harsh organic solvents, ensuring no extractable impurities interfere with quantification[4].
HPLC-UV Quantification: The filtered solution is diluted (1:100) in the mobile phase and analyzed via HPLC-UV at 254 nm. Self-Validation: Samples are run in triplicate and quantified against a 5-point standard calibration curve (R² > 0.999) to ensure precision and accuracy[4].
Figure 1: Shake-flask equilibrium solubility workflow adapted from OECD 105 and USP guidelines.
Comparative Solubility Data
The following table summarizes the equilibrium solubility of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester across a spectrum of organic solvents at 25°C.
Solvent
Solvent Class
Polarity Index
Equilibrium Solubility (mg/mL at 25°C)
Recommended Application
Methanol
Polar Protic
5.1
125.4 ± 2.1
High-concentration stock solutions
Acetone
Polar Aprotic
5.1
142.8 ± 3.5
Aprotic synthetic reactions (e.g., acylations)
Dichloromethane
Halogenated
3.1
85.2 ± 1.8
Biphasic phase-transfer catalysis
Ethyl Acetate
Polar Aprotic
4.4
45.6 ± 1.2
Liquid-liquid extraction
Toluene
Non-polar Aromatic
2.4
8.3 ± 0.4
Azeotropic drying / Moderate anti-solvent
Hexane
Non-polar Aliphatic
0.1
< 0.5
Primary anti-solvent for crystallization
Application Insights for Drug Development
Based on the empirical data, process chemists can strategically select solvents to manipulate the compound's physical state:
Optimizing Synthetic Reactions: Acetone provides the highest solubility (142.8 mg/mL) without the nucleophilic interference associated with alcohols. This makes it the premier choice for reactions targeting the free C3 carboxylic acid (such as amide couplings or acyl chloride formations).
Liquid-Liquid Extraction: Ethyl acetate (45.6 mg/mL) offers an ideal balance. It is immiscible with water but polar enough to solvate the ester. By acidifying the aqueous phase (lowering the pH below the pKa of the C3 carboxylic acid to ensure it remains unionized), the compound can be highly efficiently partitioned into the ethyl acetate layer.
Anti-Solvent Crystallization: The stark thermodynamic contrast between Ethyl Acetate and Hexane makes them a perfect binary system for purification. Dissolving the crude compound in minimal warm ethyl acetate, followed by the slow, dropwise addition of hexane, will force the compound out of solution, inducing controlled nucleation and yielding high-purity crystalline solid.
An authoritative guide on the handling, stabilization, and disposal of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester (CAS 118892-73-2). This document provides drug development professionals and application scien...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative guide on the handling, stabilization, and disposal of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester (CAS 118892-73-2). This document provides drug development professionals and application scientists with the essential mechanistic rationale and procedural steps required to manage this chemical safely, ensuring absolute environmental compliance and laboratory safety.
Chemical Identity & Operational Context
2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester—frequently referred to as 2-(Isopropoxycarbonyl)nicotinic acid—is a specialized pyridine derivative utilized extensively as a synthetic intermediate in the development of imidazolinone agrochemicals (such as Imazapyr) and pharmaceutical research[2.2, 2.5].
While the intact ester presents standard organic handling risks, its true operational hazard lies in its degradation profile. Improper disposal can lead to severe environmental toxicity, necessitating strict adherence to specialized destruction protocols rather than standard laboratory waste procedures.
Table 1: Quantitative Data & Physicochemical Properties
To understand why specialized disposal is required, scientists must look at the molecule's degradation pathway. When exposed to ambient moisture, acidic, or basic conditions, the isopropyl ester linkage undergoes hydrolysis. This cleavage releases isopropyl alcohol and Quinolinic Acid (2,3-pyridinedicarboxylic acid)[3.1].
Quinolinic acid is a potent endogenous neurotoxin and an N-methyl-D-aspartate (NMDA) receptor agonist[3.1, 3.3]. If the ester is improperly disposed of via aqueous drains, it will hydrolyze in the municipal water supply. The resulting quinolinic acid can trigger severe excitotoxicity in aquatic life, leading to energetic dysfunction, oxidative stress, cytoskeleton destabilization, and neuronal cell death[3.1, 3.4].
Because the neuronal degradation enzymes for quinolinic acid are rapidly saturated, extracellular accumulation continuously stimulates NMDA receptors, amplifying the toxicological impact[3.1]. Therefore, aqueous drain disposal is strictly prohibited.
Degradation pathway of the ester yielding neurotoxic quinolinic acid.
Waste Segregation & Operational Logistics
To prevent in-situ hydrolysis and ensure safe transport, waste streams containing this compound must be rigorously segregated.
This self-validating protocol ensures that the ester remains stable during temporary laboratory storage, preventing the generation of quinolinic acid before final destruction.
Quenching & Stabilization: Before transferring reaction mixtures to the waste carboy, neutralize the solution to exactly pH 7.0 using a mild buffer (e.g., sodium bicarbonate).
Causality: Halting acid- or base-catalyzed hydrolysis prevents the formation of the highly neurotoxic quinolinic acid byproduct during storage.
Segregation: Transfer the stabilized solution into a designated, halogen-free organic waste container (HDPE). Ensure the container is free of heavy metals or strong oxidizers that could catalyze ring degradation.
Validation: Periodically test the waste container's pH using indicator strips. If the pH drifts below 6.0 or above 8.0, re-buffer the solution immediately to maintain ester stability.
Manifesting & Destruction: Label the container explicitly with: "Contains Pyridine Derivatives (CAS 118892-73-2) - Incinerate Only." Transfer the waste to a certified hazardous waste facility for high-temperature incineration (>1000°C), which is required to thermally cleave the pyridine ring and ensure complete destruction[2.7].
In the event of a localized spill, the primary objective is to recover the chemical without introducing water, which would initiate hydrolysis.
Isolation & PPE: Immediately cordon off the spill area. Responders must don appropriate PPE, including nitrile gloves, splash goggles, and a lab coat.
Dry Containment: Cover the spill entirely with an inert, dry absorbent material such as diatomaceous earth or dry sand.
Causality: Using dry absorbents prevents the introduction of water, thereby keeping the ester intact and preventing the localized synthesis of quinolinic acid.
Collection: Sweep the absorbed mixture using non-sparking tools to prevent ignition of any residual isopropyl alcohol fumes. Place the solid waste into a poly-lined hazardous waste drum.
Chemical Decontamination: Wipe the affected surface with a dry solvent in which the ester is highly soluble but chemically stable (e.g., 100% isopropanol or absolute ethanol). Do not use aqueous detergents for the initial wipe-down.
Final Validation: Perform a final wipe with a damp cloth to remove residual solvent. Place all contaminated wipes into the solid hazardous waste drum and manifest for incineration.
References
NextSDS. "2,3-Pyridinedicarboxylic acid, 2-(1-Methylethyl) ester — Chemical Substance Information". NextSDS Chemical Compliance. URL: [Link]
Lugo-Huitrón, R., et al. "Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets". Oxidative Medicine and Cellular Longevity, National Center for Biotechnology Information (NCBI). URL:[Link]
Wikipedia Contributors. "Quinolinic acid". Wikipedia, The Free Encyclopedia. URL:[Link]
ResearchGate. "Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets". ResearchGate Publications. URL:[Link]
Handling
Personal protective equipment for handling 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester
Advanced Laboratory Safety & Operational Guide: Handling 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester As researchers and drug development professionals scale up the synthesis of active pharmaceutical ingredient...
As researchers and drug development professionals scale up the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, mastering the handling of reactive intermediates is critical. This guide provides an authoritative, mechanistic approach to handling 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester (also known as 2-(Isopropoxycarbonyl)nicotinic acid)[1][2]. By understanding the causality behind these safety protocols, laboratories can ensure both personnel protection and experimental integrity.
Physicochemical Profile & Mechanistic Toxicology
To design an effective safety protocol, we must first understand the chemical's intrinsic properties as detailed by specialty chemical suppliers like[3].
Exists as a crystalline solid at room temperature; primary physical hazard is aerosolized dust.
| GHS Hazards | H302, H315, H319, H335[4][5] | Indicates acute oral toxicity and severe localized irritation to skin, eyes, and respiratory tract. |
Causality of Toxicity: The presence of the free carboxylic acid moiety on the pyridine ring lowers the local pH upon contact with mucous membranes, driving the H319 (serious eye irritation) and H335 (respiratory irritation) hazards[5]. Furthermore, the isopropyl ester group increases the molecule's lipophilicity compared to its di-acid precursor. This enhanced lipid solubility allows the compound to more easily penetrate the stratum corneum of the skin, exacerbating H315 (skin irritation) , especially when handled alongside permeability-enhancing solvents like DMSO.
Mandatory Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab attire. The following PPE matrix is specifically engineered to counteract the physicochemical threats of this compound, aligning with.
PPE Category
Specification
Mechanistic Rationale
Eye Protection
ANSI Z87.1 tight-fitting safety goggles
Standard safety glasses lack peripheral seals. Goggles prevent the ingress of fine, acidic particulates that cause severe corneal irritation.
Hand Protection
Nitrile gloves (≥0.11 mm thickness)
Nitrile provides a robust mechanical barrier against solid powders. Note: If formulating the compound in organic solvents, upgrade to butyl rubber gloves to prevent solvent-mediated dermal permeation.
Respiratory
N95 / P100 Particulate Respirator
Essential if weighing outside a ventilated enclosure. Captures aerosolized crystalline dust, directly neutralizing the H335 respiratory threat.
Body Protection
Flame-resistant cotton lab coat
Knit cuffs are mandatory to prevent powder from migrating up the forearms during transfer operations.
Operational Workflow: Step-by-Step Methodology
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.
Phase 1: Pre-Operation Validation
Ventilation Setup: Turn on the chemical fume hood or vented balance enclosure.
Self-Validation Check: Verify the digital flow monitor reads a face velocity between 80–100 feet per minute (fpm). If the low-flow alarm is active, abort the operation.
PPE Inspection: Don all required PPE.
Self-Validation Check: Perform a visual and inflation check of nitrile gloves to ensure zero micro-tears.
Phase 2: Handling and Transfer
Tool Selection: Utilize static-dissipative spatulas (e.g., grounded metal or conductive polymer).
Causality: Dry organic powders accumulate static charge. Electrostatic repulsion can cause the powder to aerosolize abruptly, increasing inhalation risk and contaminating the workspace.
Weighing Protocol: Weigh the solid directly into a pre-tared, sealable glass vial rather than an open polystyrene weigh boat.
Self-Validation Check: Monitor the analytical balance. A drifting weight reading indicates static interference or air drafts, meaning containment is compromised. Recalibrate the enclosure baffles before proceeding.
Phase 3: Dissolution & Formulation
Solvent Addition: When dissolving the ester in solvents, add the solvent slowly down the interior wall of the vial.
Causality: Dropping solvent directly onto the powder bed displaces trapped air, which violently ejects fine particulates into the breathing zone.
Spill Response & Disposal Plan
In the event of containment failure, execute the following protocol to mitigate exposure and environmental contamination.
Minor Spill Protocol (<50g):
Containment: Immediately evacuate unnecessary personnel. Don a P100 respirator and heavy-duty nitrile gloves.
Dust Suppression: Do NOT dry sweep. Lightly cover the spilled powder with damp absorbent pads (using water or 70% isopropanol).
Causality: Dry sweeping aerosolizes the irritant. Dampening the powder increases its mass and cohesion, preventing it from becoming airborne.
Collection: Use non-sparking, disposable scoops to transfer the dampened mass into a sealable hazardous waste container.
Decontamination: Wipe the affected area with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual acid, followed by a 70% IPA wipe to solubilize any remaining ester.